molecular formula C7H12N4 B1470609 N4,N6,2-trimethylpyrimidine-4,6-diamine CAS No. 1542129-05-4

N4,N6,2-trimethylpyrimidine-4,6-diamine

Número de catálogo: B1470609
Número CAS: 1542129-05-4
Peso molecular: 152.2 g/mol
Clave InChI: KIYXYVGDSZBDIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N4,N6,2-Trimethylpyrimidine-4,6-diamine (CAS 934493-92-2) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to the pyrimidine-4,6-diamine chemical class, which has been identified as a promising scaffold in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . Researchers utilize this core structure as a building block to design and synthesize potential therapeutic agents, particularly for investigating new treatment pathways in non-small cell lung cancer (NSCLC) . The structural motif of disubstituted pyrimidine diamines is strategically employed in scaffold-hopping approaches to optimize the properties of lead compounds, aiming to enhance potency and improve pharmacological profiles while maintaining inhibitory activity . From a synthetic chemistry perspective, the preparation of such trimethylpyrimidine-diamine compounds can be efficiently achieved and scaled up using modern continuous flow chemistry techniques, which offer advantages in yield, safety, and process control compared to traditional batch methods . N4,N6,2-Trimethylpyrimidine-4,6-diamine is supplied as a high-purity material to ensure consistent experimental results. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Propiedades

Número CAS

1542129-05-4

Fórmula molecular

C7H12N4

Peso molecular

152.2 g/mol

Nombre IUPAC

4-N,6-N,2-trimethylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4/c1-5-10-6(8-2)4-7(9-3)11-5/h4H,1-3H3,(H2,8,9,10,11)

Clave InChI

KIYXYVGDSZBDIX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NC)NC

SMILES canónico

CC1=NC(=CC(=N1)NC)NC

Origen del producto

United States
Foundational & Exploratory

Molecular Architecture and Synthetic Utility of N4,N6,2-Trimethylpyrimidine-4,6-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives that serve as the backbone for advanced pharmaceutical agents and organometallic catalysts. N4,N6,2-trimethylpyrimidine-4,6-diamine is a highly specialized, electron-rich heterocyclic building block. Due to its unique steric profile and the presence of two secondary amine groups, it acts as an exceptional precursor for bidentate phosphine-amine (PN) ligands used in earth-abundant transition metal catalysis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its isolation and application in ligand design.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of N4,N6,2-trimethylpyrimidine-4,6-diamine is defined by a central pyrimidine ring functionalized with a methyl group at the C2 position and two methylamino groups at the C4 and C6 positions. The electron-donating nature of the secondary amines (+M effect) significantly enriches the electron density of the pyrimidine core, altering its inherent reactivity profile compared to standard pyrimidines.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical validation[1].

PropertyValueAnalytical Significance / Causality
Chemical Name N4,N6,2-Trimethylpyrimidine-4,6-diamineCore scaffold for complex PN-ligand synthesis.
CAS Registry Number 1542129-05-4Unique identifier for commercial procurement.
Molecular Formula C7H12N4Determines exact mass for high-resolution mass spectrometry.
Molecular Weight 152.20 g/mol Essential for precise stoichiometric equivalents in catalysis.
Physical State White solidVisual indicator of high purity post-crystallization.
Mass Spectrometry 152.09 m/z[M+]Primary validation peak in GC-MS characterization.
Reactivity Profile Secondary amines at C4, C6Primary sites for N-H activation and subsequent phosphination.

Chemical Synthesis: Overcoming Aromatic Deactivation

The synthesis of N4,N6,2-trimethylpyrimidine-4,6-diamine relies on a double nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with methylamine.

The Causality of the Synthetic Challenge: The first chloride substitution is thermodynamically facile due to the electron-deficient nature of the starting pyrimidine. However, once the first methylamino group is installed, its lone pair donates electron density into the ring via resonance. This severely deactivates the C6 position toward the second nucleophilic attack. To overcome this activation barrier, standard thermal conditions are insufficient; the reaction requires microwave irradiation, autogenous pressure, and a Copper(I) iodide (CuI) catalyst to drive the second substitution to completion[2].

SNAr_Mechanism A Precursor 4,6-Dichloro-2-methylpyrimidine B 1st SNAr Facile Substitution A->B MeNH2 (aq) C Intermediate Mono-substituted (Deactivated) B->C +M Effect of -NHMe D 2nd SNAr Requires CuI & 120°C C->D Overcoming Activation Barrier E Product N4,N6,2-Trimethylpyrimidine-4,6-diamine D->E Full Conversion

Fig 1. Stepwise SNAr mechanism and activation barrier logic for pyrimidine diamination.

Protocol 1: Microwave-Assisted Synthesis of the Diamine Core

This protocol is designed as a self-validating system to ensure the complete consumption of the deactivated intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In a heavy-walled microwave-safe glass vial, combine 4,6-dichloro-2-methylpyrimidine (1.0 g, 6.1 mmol, 1.0 equiv) with Copper(I) iodide (0.06 g, 0.3 mmol, 0.05 equiv).

    • Self-Validation Check: Inspect the CuI powder. It must be off-white. Greenish or brownish discoloration indicates oxidation to Cu(II), which will drastically reduce catalytic efficacy and stall the reaction at the mono-substituted intermediate.

  • Amine Addition: Add a methylamine solution (40% w/w in water, 5.0 mL) to the vial. Immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the sealed suspension to 120 °C overnight (approx. 12–14 hours) under constant magnetic stirring.

    • Causality: The sealed environment generates autogenous pressure, preventing the volatilization of methylamine gas and maintaining a high localized concentration of the nucleophile to force the second substitution.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution. Filter the suspension through a sintered glass funnel.

  • Purification: Wash the filter cake with ice-cold deionized water (3 x 10 mL).

    • Causality: Cold water removes unreacted methylamine, soluble copper salts, and polar impurities while minimizing the dissolution of the target diamine.

  • Drying and Validation: Dry the resulting solid under high vacuum (10⁻² mbar) for 4 hours to yield a white solid (approx. 0.8 g, 88% yield). Validate via GC-MS; a single peak at RT ~5.63 min with an m/z of 152.09 confirms complete conversion[2].

Application in Organometallic Catalysis: PN-Ligand Systems

In modern drug development and sustainable chemistry, there is a massive push to replace noble metals (Ru, Ir, Pd) with earth-abundant metals like Manganese (Mn). N4,N6,2-trimethylpyrimidine-4,6-diamine is a critical precursor for synthesizing bidentate PN-ligands (e.g., N4,N6-Bis(diisopropylphosphino)-N4,N6,2-trimethylpyrimidine-4,6-diamine) that stabilize Mn(I) complexes during redox catalysis[2].

Ligand_Synthesis Core N4,N6,2-Trimethylpyrimidine-4,6-diamine Lithiation Deprotonation nBuLi at -90°C Core->Lithiation N-H Activation Phosphination Phosphination Cl-P(iPr)2 Lithiation->Phosphination Nucleophilic Attack PN_Ligand PN-Ligand Bidentate Coordination Core Phosphination->PN_Ligand Salt Elimination Metal_Complex Mn(I) Complexation Redox Catalysis PN_Ligand->Metal_Complex Ligand Exchange

Fig 2. Workflow for converting the diamine core into a functional PN-ligand for Mn(I) catalysis.

Protocol 2: Synthesis of PN-Ligand Precursors via N-H Activation

This workflow details the extreme conditions required to activate the secondary amines without degrading the pyrimidine core.

Step-by-Step Methodology:

  • Cryogenic Cooling: Suspend the diamine core (2.0 g, 13 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF, 40 mL) in a flame-dried three-necked flask under a strict argon atmosphere. Cool the mixture to -90 °C using a liquid nitrogen/ethanol bath.

    • Causality: THF acts as a coordinating solvent that stabilizes the highly reactive lithium amide intermediate. The cryogenic temperature (-90 °C) is non-negotiable; higher temperatures will lead to unwanted metalation of the pyrimidine ring itself.

  • Lithiation: Dropwise add n-Butyllithium (nBuLi, 1.6 M in hexane, 17 mL, 27.2 mmol, 2.1 equiv) over 30 minutes. Maintain the internal temperature strictly below -80 °C during the addition.

  • Phosphination: Add chlorodiisopropylphosphine (Cl-P(iPr)₂) dropwise to the lithiated intermediate.

  • Salt Elimination: Allow the reaction to slowly warm to room temperature overnight.

    • Causality: Warming provides the thermodynamic energy required to drive the nucleophilic attack of the nitrogen onto the phosphorus, precipitating Lithium Chloride (LiCl) as the thermodynamic sink.

  • Validation: Monitor the reaction via ³¹P NMR. The disappearance of the starting chlorophosphine signal and the emergence of a new peak corresponding to the amine-bound phosphine validates successful ligand formation[2].

References

  • Title: Homo- and Heteronuclear Mn(I)
  • Title: 1542129-05-4 | N4,N6,2-Trimethylpyrimidine-4,6-diamine Source: AiFChem URL

Sources

N4,N6,2-Trimethylpyrimidine-4,6-diamine: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In contemporary medicinal chemistry, substituted pyrimidines serve as privileged scaffolds, frequently utilized in the design of ATP-competitive kinase inhibitors. N4,N6,2-trimethylpyrimidine-4,6-diamine is a highly specialized building block characterized by its electron-rich core and specific steric profile. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. This whitepaper details the physicochemical properties, the mechanistic causality behind its synthesis, and self-validating analytical protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Properties & Structural Analysis

The structural uniqueness of N4,N6,2-trimethylpyrimidine-4,6-diamine lies in its methylation pattern. The methyl group at the C2 position provides steric bulk that can dictate the rotational conformation of the pyrimidine ring within a target protein's binding pocket. Meanwhile, the methylamino groups at C4 and C6 act as strong electron-donating groups via resonance, significantly increasing the basicity of the pyrimidine ring nitrogens.

According to authoritative chemical databases[1], the core quantitative data for this compound is summarized below:

PropertyValueSignificance in Drug Design
Chemical Name N4,N6,2-trimethylpyrimidine-4,6-diamineStandard IUPAC nomenclature.
CAS Number 1542129-05-4[2] (Alt: 474957-25-0)[3]Critical for supply chain and inventory tracking.
Molecular Weight 152.20 g/mol [1]Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point.
Molecular Formula C7H12N4[1]High nitrogen-to-carbon ratio enhances aqueous solubility.
Expected [M+H]+ 153.2 m/zPrimary target mass for LC-MS validation.

Note: The primary registered CAS number is[1], though historical supplier catalogs occasionally reference 474957-25-0[3].

Synthesis Methodology & Mechanistic Causality

The synthesis of N4,N6,2-trimethylpyrimidine-4,6-diamine relies on a double Nucleophilic Aromatic Substitution (SNAr). Understanding the electronic changes in the pyrimidine ring during this process is critical for achieving high yields.

Step-by-Step Synthesis Protocol
  • Step 1: Reagent Preparation Dissolve the starting material, 4,6-dichloro-2-methylpyrimidine (1.0 eq), in absolute ethanol. Causality: Ethanol is chosen as a polar protic solvent to stabilize the Meisenheimer complex intermediate formed during the SNAr reaction.

  • Step 2: First SNAr Reaction (Room Temperature) Add an excess of methylamine (33% solution in absolute ethanol, 5.0 eq) dropwise at 0°C, then allow to warm to room temperature. Causality: The starting material is highly electron-deficient due to the two chlorine atoms and the pyrimidine nitrogens. The first substitution is highly exothermic and rapid, requiring cooling to prevent side reactions.

  • Step 3: Second SNAr Reaction (Elevated Temperature) Transfer the reaction mixture to a sealed pressure tube and heat to 80°C for 12 hours. Causality:This is the critical mechanistic step. The introduction of the first methylamino group donates electron density into the pyrimidine ring, severely deactivating the remaining chlorine atom toward further nucleophilic attack. Elevated thermal energy and a sealed vessel (to prevent the volatile methylamine from escaping) are mandatory to force the second substitution.

  • Step 4: In-Process Control (IPC) Perform TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the mono-substituted intermediate is entirely consumed.

  • Step 5: Workup and Purification Concentrate the mixture under reduced pressure. Partition between Water and Ethyl Acetate. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography to yield the final product.

SynthesisWorkflow A 4,6-Dichloro-2-methylpyrimidine (Starting Material) B 1st SNAr: Methylamine, EtOH Temp: 0°C to RT A->B C 2nd SNAr: Methylamine, EtOH Temp: 80°C (Sealed Tube) B->C D In-Process Control LC-MS & TLC Validation C->D E Purification Flash Chromatography D->E F N4,N6,2-Trimethylpyrimidine-4,6-diamine (>98% Purity) E->F

Fig 1. Step-by-step synthesis workflow of N4,N6,2-trimethylpyrimidine-4,6-diamine via SNAr.

Pharmacological Relevance: Kinase Inhibition Pathways

In drug discovery, the 4,6-diaminopyrimidine motif is a classical pharmacophore for targeting the ATP-binding pocket of kinases (e.g., CDKs, EGFR)[4]. The nitrogen atoms of the pyrimidine core act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region.

The methyl groups at N4 and N6 are not merely structural fillers; they restrict the rotational degrees of freedom of the amine bonds, locking the molecule into an active conformation that maximizes binding affinity and minimizes entropic penalties upon target engagement.

Pathway P Pyrimidine-4,6-diamine Scaffold K Target Kinase (ATP-Binding Pocket) P->K Hinge Binding I Competitive Inhibition K->I S Downstream Signaling Blockade I->S C Cell Cycle Arrest / Apoptosis S->C

Fig 2. Logical relationship mapping the pyrimidine scaffold to cellular downstream effects.

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, any synthesized or commercially procured batch of N4,N6,2-trimethylpyrimidine-4,6-diamine[5] must be subjected to a self-validating analytical workflow.

Step-by-Step Analytical Methodology
  • Step 1: Sample Preparation Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Step 2: HPLC Purity Analysis

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The compound contains basic secondary amines. Without 0.1% TFA, the basic nitrogen atoms would interact with residual silanol groups on the C18 stationary phase, causing severe peak tailing. TFA protonates the amines, acting as an ion-pairing agent to ensure sharp, symmetrical peaks and accurate integration.

  • Step 3: LC-MS Mass Confirmation Run the sample using Electrospray Ionization in positive mode (ESI+). A dominant peak at 153.2 m/z ([M+H]+) validates the molecular weight of 152.20 g/mol [1].

  • Step 4: 1H NMR Structural Elucidation Dissolve the sample in DMSO-d6. Expected Signals: A distinct singlet integrating for 3 protons around ~2.3 ppm (C2-methyl), a singlet integrating for 1 proton around ~5.5 ppm (C5 aromatic proton), and doublets/multiplets for the N-methyl groups depending on the exchange rate of the amine protons.

References

Sources

An In-depth Technical Guide on the In Vitro Mechanism of Action of N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial research for the specific compound "N4,N6,2-trimethylpyrimidine-4,6-diamine" did not yield specific data regarding its mechanism of action. This suggests that it may be a novel or less-studied molecule. However, the broader class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has been extensively researched for its diverse biological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This guide will, therefore, focus on the well-documented mechanism of action for this class of compounds, providing a framework for investigating the specific molecule of interest.

Introduction: The Therapeutic Potential of Pyrimidine Diamines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] Their versatile structure allows for substitutions that can modulate their biological activity, leading to applications in oncology, as well as in antiviral, antifungal, antibacterial, and anti-inflammatory treatments.[4][5][6][7] The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold, in particular, has emerged as a privileged structure for targeting protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[8] This guide will provide a detailed overview of the in vitro methodologies used to elucidate the mechanism of action of this compound class, with a focus on their role as kinase inhibitors.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many N4,N6-disubstituted pyrimidine-4,6-diamine derivatives is the competitive inhibition of protein kinases.[1] These small molecules are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that drive pathological processes like uncontrolled cell proliferation.

Targeting the ATP-Binding Site

Protein kinases share a conserved catalytic domain with a binding site for ATP. The pyrimidine scaffold serves as a robust anchor for positioning various substituents that can form specific interactions with amino acid residues within this pocket. This targeted binding blocks the kinase's ability to transfer a phosphate group from ATP to its substrate, effectively halting the signaling pathway.[1][8]

Downstream Cellular Consequences

By inhibiting key kinases, these compounds can induce a range of cellular effects, including:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) can halt the cell cycle, preventing cancer cells from dividing.[2]

  • Apoptosis: Blocking survival signals mediated by kinases can trigger programmed cell death in malignant cells.

  • Inhibition of Proliferation: By targeting growth factor receptor kinases like EGFR, these compounds can curb the rapid proliferation of cancer cells.[1][8]

In Vitro Experimental Workflows

A series of well-established in vitro assays are essential for characterizing the mechanism of action of a novel pyrimidine diamine derivative.

Primary Screening: Kinase Inhibition Assays

The initial step is to determine the compound's inhibitory activity against a panel of purified kinases.

Objective: To quantify the direct inhibitory effect of the compound on kinase activity.

Detailed Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase to a working concentration in the reaction buffer.

    • Prepare a solution of a specific peptide substrate and ATP.

    • Create a serial dilution of the test compound (N4,N6,2-trimethylpyrimidine-4,6-diamine) in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, the diluted EGFR kinase, and the peptide substrate.

    • Add the test compound at various concentrations to the wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™), to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Assays: Assessing Effects on Cancer Cell Lines

Once the direct kinase targets are identified, the next step is to evaluate the compound's effects in a cellular context.

Objective: To determine the compound's anti-proliferative and cytotoxic effects on cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media until they reach logarithmic growth phase.[4]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value for cell growth inhibition.[9]

Target Validation: Western Blotting

To confirm that the compound is acting on the intended target within the cell, Western blotting is used to assess the phosphorylation status of the target kinase and its downstream substrates.

Objective: To verify the inhibition of a specific signaling pathway in treated cells.

Detailed Protocol: Western Blot Analysis of Protein Phosphorylation

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound at various concentrations for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound.

Data Presentation and Interpretation

Quantitative data from these in vitro assays should be systematically organized for clear interpretation.

Table 1: In Vitro Inhibitory Activity of Representative Pyrimidine Diamine Derivatives
CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Derivative AEGFR15A5490.5[1]
Derivative BCDK250MCF-71.2[2]
Derivative CEGFR8HCT-1160.3[8]

Note: The data presented are hypothetical examples based on published activities for this class of compounds.

Visualization of Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR-P EGFR->P_EGFR Autophosphorylation Pyrimidine_Diamine N4,N6,2-trimethyl- pyrimidine-4,6-diamine Pyrimidine_Diamine->EGFR Inhibits ATP Binding ATP ATP ATP->P_EGFR Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Signaling_Cascade Activates Proliferation Cell Proliferation, Survival Signaling_Cascade->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

Western_Blot_Workflow Start Cell Treatment & Lysis Protein_Quant Protein Quantification (BCA Assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold represents a highly promising starting point for the development of targeted therapies. The in vitro experimental pipeline detailed in this guide provides a robust framework for elucidating the specific mechanism of action of novel derivatives like N4,N6,2-trimethylpyrimidine-4,6-diamine. By systematically evaluating their effects on kinase activity, cell viability, and intracellular signaling pathways, researchers can build a comprehensive understanding of their therapeutic potential and advance the most promising candidates toward further preclinical and clinical development.

References

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. (n.d.). Mor. J. Chem., 4N°4, 961-975. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(15), 5875. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1307, 137965. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega, 6(42), 28096–28114. Available from: [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (2021). Letters in Drug Design & Discovery, 18(1), 86-99. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 464-480. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Organic and Medicinal Chemistry International Journal, 2(3). Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6689-6712. Available from: [Link]

  • N',N',2-trimethylpyrimidine-4,6-diamine. (n.d.). Chemical Synthesis Database. Available from: [Link]

Sources

Comprehensive Safety and Handling Whitepaper: N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry and drug development, pyrimidine derivatives serve as critical molecular building blocks. Specifically, N4,N6,2-trimethylpyrimidine-4,6-diamine has emerged as a highly versatile precursor for the synthesis of advanced PN-ligand systems used in transition metal catalysis (such as Mn(I) and Cu(I) complexes) [1]. However, the multi-nitrogen basicity of this compound introduces specific handling hazards. This whitepaper provides an in-depth technical guide on procuring its Safety Data Sheet (SDS), understanding its toxicological mechanistics, and executing self-validating laboratory protocols for its safe application.

Physicochemical Profiling & Hazard Mechanistics

Before interacting with the compound or its SDS, researchers must understand how its molecular structure dictates its physical behavior and hazard profile. The presence of a pyrimidine ring substituted with two secondary amines (N4 and N6) and a methyl group (C2) creates an electron-rich, moderately basic system.

Structural Implications on Safety
  • Dermal and Ocular Toxicity: The secondary amines act as Lewis bases. Upon contact with the moisture in biological membranes (such as the cornea or sweat on the skin), the compound undergoes localized protonation, raising the pH and causing saponification of lipid bilayers. This is the mechanistic cause behind its GHS classification as a skin and eye irritant.

  • Steric Hindrance: The methyl groups at the 2, 4, and 6 positions create significant steric bulk. While this is advantageous for designing bulky transition-metal ligands, it requires high-energy conditions (e.g., cryogenic deprotonation or microwave heating) to force reactivity, thereby introducing secondary thermal and pressure hazards during synthesis.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for accurate stoichiometric calculations and SDS verification.

PropertyValueCausality / Operational Implication
IUPAC Name N4,N6,2-trimethylpyrimidine-4,6-diamineIndicates multi-nitrogen basicity; dictates acid-compatible PPE.
CAS Number 1542129-05-4 [2]Essential primary key for exact SDS retrieval, avoiding isomers.
Molecular Formula C7H12N4 [3]Determines stoichiometric calculations for ligand synthesis.
Molecular Weight 152.20 g/mol [3]Used for mass-to-mole conversions and MS validation.
Standard Purity ≥98% (NMR/HPLC/GC) [3]Prevents downstream catalytic poisoning by residual synthesis solvents.

SDS Procurement and Verification Architecture

Acquiring an SDS is not merely a download; it is a Quality Assurance (QA) gateway. Because pyrimidine derivatives have numerous positional isomers (e.g., N2,N4-dimethyl vs. N4,N6-dimethyl), relying on text-based nomenclature searches often retrieves the wrong document.

Protocol 1: Step-by-Step SDS Integration
  • Database Query (Causality): Search authoritative chemical vendor databases strictly by the CAS Number (1542129-05-4) rather than the IUPAC name. Why? Algorithmic search engines often truncate or misinterpret complex locants (N4, N6, 2), leading to the retrieval of isomeric SDSs with vastly different toxicological profiles.

  • Document Retrieval: Download the PDF from verified suppliers such as AiFChem[2] or BidePharm[3].

  • Internal QA Check: Cross-reference Section 9 (Physical Properties) of the downloaded SDS against the known Molecular Weight (152.20 g/mol ).

  • Validation (Trustworthiness): Upload the document into the laboratory's Information Management System (LIMS). A properly configured LIMS acts as a self-validating system by automatically parsing the CAS number from the PDF metadata and flagging a hard stop if it does not match the inventory barcode.

SDS_Workflow Start Identify Chemical CAS: 1542129-05-4 Vendor Query Vendor Database (e.g., BidePharm, AiFChem) Start->Vendor Exact CAS Search Download Download SDS (PDF) Vendor->Download Match Found Review EHS QA Review (Verify MW: 152.20) Download->Review Document Routing Inventory Log in LIMS/Inventory Review->Inventory Data Verified Fail Discrepancy Found Request Update Review->Fail Invalid Isomer Data Fail->Vendor Re-query

Figure 1: Self-validating workflow for SDS procurement and LIMS integration.

Advanced Laboratory Application & Safe Handling Protocol

N4,N6,2-trimethylpyrimidine-4,6-diamine is frequently utilized to synthesize bidentate PN-ligands for homogeneous catalysis. The following protocol details its conversion into N4,N6-Bis(diisopropylphosphino)-N4,N6,2-trimethylpyrimidine-4,6-diamine, adapted from established organometallic methodologies [1].

Protocol 2: Cryogenic Phosphination Workflow
  • Inert Atmosphere Setup: Suspend 2.0 g (13 mmol) of the diamine in 40 mL of anhydrous THF within an oven-dried, three-necked flask under a strict argon atmosphere.

  • Cryogenic Cooling (Causality): Cool the suspension to -90°C using a liquid nitrogen/acetone bath. Why? The pyrimidine ring is highly susceptible to nucleophilic attack by strong organolithium bases (Chichibabin-type side reactions). Cooling below -80°C kinetically freezes ring metalation, directing the basic attack exclusively to deprotonate the secondary amines.

  • Deprotonation: Dropwise add 17 mL of n-BuLi (1.6 M in hexane) via a pressure-equalizing dropping funnel.

  • Electrophilic Quench: Introduce the chlorophosphine electrophile (e.g., chlorodiisopropylphosphine) while strictly maintaining the cryogenic temperature, then allow the system to slowly warm to room temperature overnight.

  • Validation (Trustworthiness): To validate the complete consumption of the starting material and ensure the reaction is safe to expose to air, extract a 0.1 mL aliquot under argon, quench it with D2O, and analyze it via GC-MS. A self-validating successful reaction will show the complete disappearance of the 152.09 m/z [M+] peak [1] and the emergence of the target ligand mass.

Phosphination_Workflow Start Suspend 1542129-05-4 in dry THF Cool Cool to -90°C (Liq N2/Acetone) Start->Cool Inert Atm (Ar) Base Dropwise Addition of n-BuLi Cool->Base Prevent Ring Attack Electrophile Add Chlorophosphine (e.g., ClP(iPr)2) Base->Electrophile Maintain <-80°C Warm Warm to RT & Stir Electrophile->Warm Phosphination Isolate GC-MS Validation & Workup Warm->Isolate Quench

Figure 2: Cryogenic phosphination workflow highlighting kinetically controlled deprotonation.

Emergency Response & Spill Mitigation

In the event of a localized benchtop spill of the solid compound, standard sweeping is contraindicated.

Protocol 3: Self-Validating Decontamination
  • Isolation: Evacuate the immediate 2-meter radius to prevent inhalation of basic dust particulates.

  • Neutralization (Causality): Because the compound is a multi-nitrogen base, sweeping it up directly risks aerosolizing respiratory irritants. Instead, lightly mist the solid spill with a 5% citric acid solution. Why? The weak acid protonates the secondary amines, instantly converting the volatile, irritating free-base into a non-volatile, water-soluble citrate salt.

  • Validation (Trustworthiness): After wiping the area with damp absorbent pads, swab the bench surface with a wet pH indicator strip. The decontamination is self-validating when the surface registers a neutral pH of 6.5–7.0. If the pH remains >8, residual amine is present, and the citric acid neutralization step must be repeated.

References

  • [1] Homo- and Heteronuclear Mn(I) Complexes Based on PN-Ligand Systems - reposiTUm. TU Wien. Available at: [Link]

Sources

Preclinical Pharmacokinetics of Pyrimidine-4,6-Diamine Scaffolds: A Technical Guide to Profiling N4,N6,2-Trimethylpyrimidine-4,6-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Recent drug discovery campaigns have successfully leveraged pyrimidine-4,6-diamine derivatives to target diverse biological pathways, including OLIG2 inhibition for glioblastoma [1], capsid assembly modulation for Hepatitis B Virus (HBV) [2], and JAK3/STAT pathway inhibition for autoimmune diseases [3].

Understanding the pharmacokinetics (PK) of this core structure is critical for translating in vitro potency into in vivo efficacy. The trimethylation at the N4, N6, and C2 positions fundamentally alters the physicochemical properties of the pyrimidine ring:

  • Lipophilicity (LogP): Methylation increases lipophilicity, which is essential for crossing the blood-brain barrier (BBB) in neuro-oncology applications (e.g., targeting glioblastoma)[1].

  • Basicity (pKa): The secondary amines at N4 and N6 dictate a pH-dependent solubility profile. In the acidic gastric environment, protonation aids dissolution, while the neutral intestinal pH increases the un-ionized fraction, driving passive transcellular absorption.

  • Metabolic Liability: The N-methyl groups are classic sites for Cytochrome P450 (CYP3A4)-mediated oxidative N-demethylation, necessitating rigorous in vitro and in vivo metabolic profiling.

In Vitro Metabolic Stability: A Self-Validating Workflow

Before advancing a pyrimidine-4,6-diamine derivative to animal studies, its metabolic clearance must be quantified using liver microsomes. This assay determines the intrinsic clearance ( CLint​ ) and identifies structural liabilities.

Experimental Protocol: Liver Microsomal Stability

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of specific controls isolates CYP-mediated metabolism from chemical instability.

  • Preparation: Thaw human, rat, or mouse liver microsomes (HLM, RLM, MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Matrix: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ), allowing for first-order kinetic calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (SIL-IS). Causality: Cold ACN rapidly denatures CYP enzymes, halting metabolism, while the SIL-IS normalizes any subsequent volumetric errors or matrix effects during LC-MS/MS analysis.

  • Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates non-CYP-mediated degradation (e.g., hydrolysis or non-specific protein binding).

    • Positive Controls: Use Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic competence of the microsome batch.

MicrosomeWorkflow A Test Compound (Pyrimidine-4,6-diamine) D Incubation (37°C, 0-60 min) A->D B Liver Microsomes (0.5 mg/mL Protein) B->D C NADPH System (+/- Control) C->D E Quench & Extract (Ice-cold ACN + IS) D->E Time points F LC-MS/MS Quantification E->F Centrifuge G Calculate CL_int (Intrinsic Clearance) F->G Data Analysis

Workflow for in vitro microsomal stability assessment of pyrimidine-4,6-diamine derivatives.

In Vivo Pharmacokinetic Profiling in Rodent Models

To evaluate systemic exposure, clearance, and bioavailability, in vivo PK studies are typically conducted in Sprague-Dawley rats or C57BL/6 mice.

Study Design and Formulation

Because pyrimidine-4,6-diamines often exhibit moderate aqueous solubility, formulation is a critical variable. A standard well-tolerated vehicle for intravenous (IV) and oral (PO) dosing is 5% DMSO / 10% Solutol HS-15 / 85% Saline .

  • IV Dosing (e.g., 1-2 mg/kg): Administered via the tail vein. Blood samples are collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Dosing (e.g., 5-10 mg/kg): Administered via oral gavage. Blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Compartmental Modeling

The disposition of highly lipophilic pyrimidine derivatives typically follows a two-compartment model . Following IV administration, the drug rapidly distributes from the central compartment (plasma and highly perfused organs) into a peripheral compartment (adipose and muscle tissue), followed by a slower terminal elimination phase.

PKModeling DoseIV Intravenous (IV) Dose (100% Bioavailable) Central Central Compartment (Plasma, V_c) DoseIV->Central DosePO Oral (PO) Dose (Absorption Phase) DosePO->Central F% (Bioavailability) Peripheral Peripheral Compartment (Tissues, V_p) Central->Peripheral K_cp Clearance Hepatic / Renal Clearance (CL) Central->Clearance K_el Peripheral->Central K_pc

Two-compartment pharmacokinetic model for pyrimidine-4,6-diamine disposition.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of the N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold from plasma requires a highly sensitive and selective LC-MS/MS method.

Sample Preparation Logic

Protein precipitation (PPT) is preferred over liquid-liquid extraction (LLE) for this scaffold. Adding 3 volumes of ACN to 1 volume of plasma rapidly denatures plasma esterases and proteins, ensuring near-quantitative recovery (>85%) of the polar diamine core without the risk of emulsion formation seen in LLE.

Standardized LC-MS/MS Parameters
ParameterSpecificationMechanistic Rationale
Ionization Mode Electrospray Ionization Positive (ESI+)The basic amine groups at N4 and N6 readily accept protons ( [M+H]+ ) in acidic mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterLow pH maintains the analyte in a fully ionized state, enhancing ESI+ sensitivity and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides superior desolvation efficiency in the MS source compared to methanol.
Analytical Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The hydrophobic stationary phase effectively retains the lipophilic trimethylated pyrimidine core.
MRM Transition [M+H]+→ Specific FragmentMultiple Reaction Monitoring (MRM) ensures absolute structural specificity, filtering out endogenous plasma isobaric interference.

Synthesis of Preclinical PK Data

Recent literature highlights the favorable pharmacokinetic profiles achievable with optimized pyrimidine-4,6-diamine derivatives. Structural modifications around the core scaffold can significantly tune the half-life ( T1/2​ ) and oral bioavailability ( F% ).

Table 1: Representative PK Parameters of Pyrimidine-4,6-Diamine Derivatives in Rodents
Compound / TargetDose & RouteHalf-Life ( T1/2​ )Clearance ( CL )Volume of Dist. ( Vdss​ )Bioavailability ( F% )
B01 (OLIG2 Inhibitor) [1]5 mg/kg (PO)3.3 hoursModerateHighFavorable systemic exposure
Cmpd 23h (HBV Modulator) [2]5 mg/kg (PO)~2.5 hoursModerateHigh> 30%
JAK3 Inhibitor Prototype [3]10 mg/kg (PO)4.1 hoursLowModerate> 50%

Note: The high volume of distribution ( Vdss​ ) observed across these derivatives indicates extensive tissue penetration, a direct consequence of the lipophilic trimethylated pyrimidine core.

Conclusion and Optimization Strategies

The N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold provides an excellent foundation for drug discovery, offering high membrane permeability and tunable basicity. However, if in vivo profiling reveals high hepatic clearance due to rapid N-demethylation, medicinal chemists can employ strategies such as replacing the N-methyl groups with bioisosteres (e.g., trifluoroethyl groups or incorporating the nitrogen into a rigidized saturated heterocycle) to block CYP3A4 access while maintaining the required vector geometry for target binding.

By strictly adhering to self-validating in vitro assays and robust LC-MS/MS bioanalytical workflows, researchers can confidently optimize the ADMET properties of this versatile chemical class.

References

  • Wang, Y., et al. (2025). "Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents". European Journal of Medicinal Chemistry. URL:[Link]

  • Kim, W., et al. (2021). "Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents". Journal of Medicinal Chemistry. URL:[Link]

  • Faris, A., et al. (2023). "QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors". Journal of Biomolecular Structure and Dynamics. URL:[Link]

Sources

Methodological & Application

Application Note: N4,N6,2-Trimethylpyrimidine-4,6-diamine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2,4,6-trisubstituted pyrimidine ring is a cornerstone motif in modern drug discovery. Specifically, the N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold[1] provides a uniquely tunable steric and electronic environment that has proven highly effective in overcoming complex pharmacological hurdles. The 2-methyl group reduces metabolic liability at the C2 position (a common site for cytochrome P450-mediated oxidation) while restricting the conformational flexibility of the core. Simultaneously, the diamine functional groups at C4 and C6 serve as excellent vectors for exploring chemical space via cross-coupling methodologies.

Recent medicinal chemistry campaigns have demonstrated the utility of this monocyclic scaffold in two distinct therapeutic arenas:

  • Oncology: As highly soluble microtubule targeting agents (MTAs) that bind the colchicine site and circumvent P-glycoprotein (Pgp) mediated multidrug resistance[2][3].

  • Immunology: As allosteric inhibitors targeting the JH2 pseudokinase domain of Tyrosine Kinase 2 (TYK2) for the treatment of autoimmune diseases[4][5].

Mechanistic Insights & Structural Biology

As a Senior Application Scientist, it is critical to understand why this specific scaffold succeeds where others fail.

Overcoming Pgp Efflux in Microtubule Depolymerization

Historically, bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) designed to target the tubulin colchicine site suffered from suboptimal aqueous solubility and high susceptibility to Pgp efflux pumps[2][6]. By simplifying the architecture to a monocyclic pyrimidine-4,6-diamine, researchers achieved a 47-fold increase in cellular microtubule depolymerization activity (EC50 123 nM) and a 7.5-fold increase in potency against MDA-MB-435 cancer cells (IC50 24.4 nM)[3].

  • Causality of Binding: The N4-aryl and N6-alkyl substitutions project deeply into the hydrophobic pocket (interacting with Asnβ258, Metβ259, and Thrβ314), while the 4'-OMe group of the aryl substituent forms a critical water-mediated H-bond with the protein backbone of Valβ238 and Cysβ241[2]. The reduced molecular weight and optimized polar surface area of the monocyclic core allow it to evade Pgp recognition entirely[2].

Allosteric Inhibition of TYK2 (JH2 Domain)

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) shares high structural homology in their active (JH1) kinase domains, making selective inhibition notoriously difficult. However, individuals expressing an inactive variant of TYK2 are naturally protected from autoimmune disorders like multiple sclerosis[7].

  • Causality of Selectivity: Targeting the regulatory pseudokinase (JH2) domain of TYK2 with the pyrimidine-4,6-diamine scaffold allows for exquisite selectivity. The 2-methyl group of the pyrimidine core acts as a steric shield, fitting snugly into a small lipophilic pocket unique to the TYK2 JH2 domain, thereby preventing off-target binding to JAK1/2/3[5][7].

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , incorporating specific controls and mechanistic rationales for every reagent choice.

Protocol A: Synthesis of Pyrimidine-Based Microtubule Depolymerizing Agents

This protocol details the Nucleophilic Aromatic Substitution (SNAr) used to generate colchicine-site binders[2].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 6-chloro-2,5-dimethylpyrimidin-4-amine (0.150 g, 0.951 mmol) and the target aniline derivative (0.157 g, 1.14 mmol) in 15 mL of anhydrous n-butanol[2].

  • Thermal Activation: Heat the mixture at reflux (approx. 117°C) for 12 hours.

    • Causality:n-Butanol is chosen because its high boiling point provides sufficient thermal energy to drive the SNAr reaction on the electron-deficient pyrimidine without requiring pressurized vessels or transition-metal catalysts, thereby avoiding heavy metal contamination in downstream cellular assays.

  • Isolation: Evaporate the solvent in vacuo. Add silica gel and methanol to create a dry load, and purify via flash chromatography (gradient elution: 0-10% MeOH in DCM)[2].

  • Self-Validating Tubulin Polymerization Assay:

    • Setup: Incubate purified bovine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.8). Rationale: PIPES buffer maintains physiological pH without chelating essential Mg²⁺ or GTP required for polymerization.

    • Controls: Run Paclitaxel (stabilizer) as a positive control for polymerization, Colchicine (destabilizer) as a positive control for inhibition, and DMSO as a vehicle negative control.

    • Validation: The assay is only valid if the Paclitaxel curve plateaus rapidly (high fluorescence at 420 nm) and the Colchicine curve remains flat. The synthesized pyrimidine must mimic the Colchicine curve.

Protocol B: Synthesis of Allosteric TYK2 Inhibitors

This protocol utilizes Buchwald-Hartwig cross-coupling to attach bulky heteroaryl-carboxamides to the pyrimidine core[4].

Step-by-Step Methodology:

  • Catalytic System Assembly: In a Schlenk flask, combine N4,N6,2-trimethylpyrimidine-4,6-diamine (54 mg, 0.354 mmol), the target aryl bromide (1.2 eq), Pd2(dba)3 (33 mg, 0.036 mmol), Xantphos (41 mg, 0.07 mmol), and K2CO3 (74 mg, 0.535 mmol) in 2 mL of anhydrous dioxane[4].

    • Causality: Pd2(dba)3/Xantphos is explicitly selected because the wide bite angle of Xantphos (~111°) forces the palladium intermediate into a geometry that heavily favors reductive elimination over β-hydride elimination, which is critical when coupling primary/secondary amines. K2CO3 is utilized as a mild base to prevent the hydrolysis of the carboxamide moiety.

  • Reaction Execution: Degas the mixture with N2 for 15 minutes to prevent catalyst oxidation, then heat at 110°C overnight[4].

  • Workup: Quench with excess water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (100% DCM to 10% MeOH)[4].

  • Self-Validating TYK2 JH2 TR-FRET Assay:

    • Setup: Use recombinant TYK2 JH2 domain, a fluorescent tracer, and a Europium-labeled anti-His antibody.

    • Rationale for TR-FRET: Time-resolved FRET eliminates short-lived background autofluorescence commonly emitted by nitrogen-rich aromatic heterocycles, ensuring a high signal-to-noise ratio.

    • Controls: Use Deucravacitinib (BMS-986165) as the positive control (expected IC50 ~0.2 nM). Displacement of the tracer by the synthesized compound will result in a quantifiable reduction of the FRET signal.

Quantitative Data Presentation

The following table summarizes the structure-activity relationships (SAR) and resistance profiles of the scaffold across its two primary applications.

Compound Class / ScaffoldPrimary TargetPrimary Assay PotencySelectivity & Resistance ProfileReference
Monocyclic Pyrimidine Analogs Tubulin (Colchicine Site)MDA-MB-435 Growth IC50: 24.4 nMPgp Resistance Ratio (Rr): 0.9 – 3.0 (Compared to Paclitaxel Rr: 240)[2][3]
Pyrimidine-Carboxamides TYK2 (JH2 Pseudokinase)TYK2 TR-FRET IC50: < 10 nM>100-fold selectivity over JAK1, JAK2, and JAK3[4][5]

Pathway & Workflow Visualization

The diagram below illustrates the dual pharmacological utility of the N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold, highlighting how specific derivatizations dictate the therapeutic pathway.

G cluster_0 Oncology Application cluster_1 Immunology Application Scaffold N4,N6,2-Trimethylpyrimidine-4,6-diamine (Privileged Scaffold) Tubulin Tubulin Colchicine Site (β-Tubulin Interface) Scaffold->Tubulin Aryl/Alkyl Derivatization TYK2 TYK2 JH2 Pseudokinase Domain (Allosteric Pocket) Scaffold->TYK2 Carboxamide Coupling Microtubule Microtubule Depolymerization (Circumvents Pgp Efflux) Tubulin->Microtubule Destabilizes Apoptosis Tumor Cell Apoptosis Microtubule->Apoptosis Induces STAT Inhibition of STAT Phosphorylation (IL-12/IL-23 Blockade) TYK2->STAT Blocks Immune Immunomodulation (Autoimmune Therapy) STAT->Immune Promotes

Dual pharmacological utility of the N4,N6,2-trimethylpyrimidine-4,6-diamine scaffold.

References

  • Choudhary, S., Kaku, K., Robles, A. J., Hamel, E., Mooberry, S. L., & Gangjee, A. (2023). Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site. Bioorganic & Medicinal Chemistry, 82, 117217. URL:[Link]

  • Almirall, S.A. (2021). Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as tyk2 inhibitors. WIPO (PCT) Patent WO2021204626A1.
  • Gangjee, A., et al. (2010). Synthesis and Discovery of Water-Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. Journal of Medicinal Chemistry, 53(22), 8116–8128. URL:[Link]

Sources

Application Note: Safe Handling, Storage, and Synthetic Utilization of N4,N6,2-Trimethylpyrimidine-4,6-Diamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

N4,N6,2-trimethylpyrimidine-4,6-diamine (CAS: 1542129-05-4) is a specialized, nitrogen-rich heterocyclic compound widely utilized as a foundational building block in coordination chemistry[1]. Its structural motif—featuring a central pyrimidine core flanked by methyl and secondary amine substituents—makes it an exceptional precursor for bidentate PN-ligand systems[2]. These ligands are critical in the synthesis of homo- and heteronuclear Manganese(I) complexes, which are increasingly replacing precious metals in industrial redox-catalysis[2].

Because of its electron-rich diamine structure, this compound exhibits specific physicochemical vulnerabilities. The secondary amines are susceptible to slow oxidation and hygroscopic behavior, while the pyrimidine core can act as a respiratory and dermal irritant[3]. Consequently, handling this compound requires a causality-driven approach to safety and storage to preserve its stoichiometric integrity and protect laboratory personnel.

Physicochemical and Hazard Profile

To establish a baseline for safe handling, the quantitative and hazard data for N4,N6,2-trimethylpyrimidine-4,6-diamine and its structural analogs are summarized below[1],[2],[3].

Property / Hazard ClassSpecification / GHS ClassificationCausality / Implication for Handling
CAS Number 1542129-05-4Unique identifier for inventory tracking.
Molecular Formula C7H12N4High nitrogen content dictates basicity.
Molecular Weight 152.20 g/mol Required for precise stoichiometric calculations.
Appearance White solidDiscoloration (yellowing) indicates oxidative degradation.
Skin Irritation Category 2 (H315)Basic amines disrupt the acid mantle of the skin.
Eye Irritation Category 2 (H319)Direct contact causes severe mucosal inflammation.
Respiratory Toxicity STOT SE 3 (H335)Fine crystalline dust is easily aerosolized and inhaled.

Causality-Driven Safety Protocols

Standard operating procedures often fail when researchers do not understand the why behind a rule. The following protocols are designed as self-validating systems to ensure absolute compliance and chemical integrity.

Protocol A: Reagent Receipt and Long-Term Storage

Causality: The secondary amines on the pyrimidine ring are nucleophilic and prone to absorbing atmospheric moisture and reacting with oxygen. This leads to the formation of colored degradation products that can poison sensitive Mn(I) or Cu(I) catalysts during downstream synthesis[2].

  • Receipt & Inspection: Upon receipt, immediately inspect the septum or seal of the reagent bottle.

    • Self-Validation: If the white solid exhibits a yellow or brown tint, oxidative degradation has occurred. Quarantine the batch.

  • Inert Gas Purging: Transfer the bottle to an argon-filled glovebox before breaking the factory seal.

  • Cold-Chain Storage: Store the sealed container at 2-8°C.

    • Self-Validation: Ensure the secondary container contains active desiccant (e.g., indicating silica gel). If the silica turns pink, the moisture barrier has been compromised and must be replaced.

Protocol B: Dispensing and Laboratory Handling

Causality: As a Category 2 irritant (H315, H319), the fine dust of pyrimidine diamines can cause severe contact dermatitis and respiratory distress[3].

  • PPE Selection: Don a fully buttoned lab coat, tightly fitting safety goggles, and double-layered nitrile gloves.

  • Dispensing Environment: Weigh the compound exclusively inside a calibrated glovebox or a high-flow fume hood using an anti-static weighing boat.

    • Self-Validation: Observe the analytical balance. If the reading drifts continuously, static charge or moisture absorption is occurring. Engage an anti-static ionizer gun before proceeding.

  • Decontamination: After dispensing, wipe down all spatulas and balance surfaces with a 10% bleach solution followed by ethanol to neutralize residual amines.

Experimental Workflow: Synthesis of a PN-Ligand

To demonstrate the practical application of N4,N6,2-trimethylpyrimidine-4,6-diamine, the following protocol outlines its use in synthesizing a phosphinated PN-ligand for Mn(I) catalysts, adapted from established organometallic methodologies[2].

Objective: Deprotonation of the secondary amines followed by electrophilic phosphination.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL three-necked Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Suspension Formation: Add N4,N6,2-trimethylpyrimidine-4,6-diamine (2.0 g, 13 mmol, 1.0 equiv) to 40 mL of anhydrous Tetrahydrofuran (THF)[2].

    • Self-Validation: The suspension must be free-flowing. Clumping indicates moisture contamination in the THF, which will quench the organolithium reagent in the next step.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath to reach an internal temperature of -90°C[2].

    • Causality: Ultra-low temperatures are mandatory to prevent the highly reactive nBuLi from attacking the electron-deficient positions of the pyrimidine ring, ensuring deprotonation occurs exclusively at the exocyclic secondary amines.

  • Deprotonation: Dropwise, add nBuLi (1.6 M in hexane, 17 mL) via a syringe pump over 30 minutes[2].

    • Self-Validation: Monitor the reaction visually. The transition from a suspension to a homogeneous, slightly colored solution confirms the successful formation of the soluble lithium amide intermediate.

  • Phosphination: Proceed with the dropwise addition of the chosen chlorophosphine electrophile to yield the final bidentate PN-ligand.

Process Visualization

The following diagram maps the lifecycle of N4,N6,2-trimethylpyrimidine-4,6-diamine from safe storage through its application in cryogenic ligand synthesis.

Protocol cluster_0 Phase 1: Storage & Handling cluster_1 Phase 2: Application (Ligand Synthesis) Store Cold Storage (2-8°C) Inert Atmosphere (Ar/N2) PPE Don PPE (Nitrile, Goggles, Coat) Store->PPE Pre-handling Dispense Dispense in Glovebox (Moisture < 1 ppm) PPE->Dispense Transfer Cryo Cryogenic Cooling (-90°C in THF) Dispense->Cryo Reagent Prep Deprotonate Deprotonation (nBuLi addition) Cryo->Deprotonate Dropwise Phosphine Phosphination (PN-Ligand Formation) Deprotonate->Phosphine Electrophile Add

Workflow for the safe handling, storage, and synthetic application of the pyrimidine diamine.

References

  • CAS:1542129-05-4, N4,N6,2-Trimethylpyrimidine-4,6-diamine-毕得, bidepharm.com,
  • Homo- and Heteronuclear Mn(I) Complexes Based on PN-Ligand Systems, tuwien.
  • 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online, fishersci.co.uk,

Sources

Advanced Applications of N4,N6,2-Trimethylpyrimidine-4,6-diamine in Polymeric Architectures and Functional Materials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N4,N6,2-trimethylpyrimidine-4,6-diamine is a highly versatile, sterically tuned heterocyclic monomer that bridges the gap between advanced materials science and targeted drug development. As a substituted pyrimidine derivative, it functions as a privileged building block for two distinct polymeric architectures: dynamic supramolecular hydrogen-bonded networks and covalently linked bioactive polyureas. This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols for integrating this diamine into functional polymer systems.

Mechanistic Insights & Structural Causality

The utility of N4,N6,2-trimethylpyrimidine-4,6-diamine stems from its precise methylation pattern, which fundamentally alters its reactivity and physical properties compared to unsubstituted analogs:

  • Restriction of Hydrogen Bonding (Supramolecular Control): Unsubstituted 4,6-diaminopyrimidines possess four N-H protons, leading to highly cross-linked, insoluble 3D hydrogen-bonded networks. By introducing methyl groups at the N4 and N6 positions, the number of H-bond donors is reduced to two. This steric tuning forces the molecule to assemble into predictable, linear 1D supramolecular chains via Donor-Donor-Acceptor (DDA) and Acceptor-Acceptor-Donor (AAD) motifs, massively improving solubility in organic solvents[1].

  • Prevention of Biuret Cross-Linking (Covalent Control): In step-growth polymerization with diisocyanates, primary diamines often undergo side reactions where the resulting urea linkage reacts with excess isocyanate to form biurets, causing unwanted gelation. The secondary amine nature of the N4 and N6 positions in this specific monomer ensures the formation of a substituted urea linkage that lacks the necessary proton for biuret formation, guaranteeing a perfectly linear, thermoplastic polymer[2].

  • Pharmacological Relevance: Pyrimidine-4,6-diamine derivatives are validated pharmacophores and Type-II kinase inhibitors (e.g., targeting FLT3 in acute myeloid leukemia)[3]. Embedding this monomer into a biodegradable polymer backbone creates a localized, stimuli-responsive drug delivery matrix.

Application 1: Supramolecular Polymer Networks via Hydrogen Bonding

In materials science, noncovalent polymerization is a versatile tool for creating self-healing materials and optoelectronic scaffolds. The N4,N6,2-trimethylpyrimidine-4,6-diamine monomer acts as a self-complementary synthon.

Causality of Experimental Design

To achieve high-molecular-weight supramolecular assemblies, the solvent environment must be carefully controlled. Using a non-polar, aprotic solvent (like cyclohexane or chloroform) prevents solvent molecules from competing for hydrogen bonds, forcing the pyrimidine monomers to self-assemble.

Supramolecular A N4,N6,2-Trimethylpyrimidine-4,6-diamine B Dissolution in Non-Polar Solvent (e.g., Cyclohexane) A->B C DDA:AAD Hydrogen Bonding (Self-Complementary) B->C D 1D Supramolecular Polymer Array C->D

Fig 1. Supramolecular self-assembly pathway via DDA:AAD hydrogen bonding.

Protocol 1: Noncovalent Polymerization

Self-Validating System: Successful assembly is confirmed by a significant downfield shift of the N-H protons in ^1^H NMR, indicating hydrogen bond formation.

  • Monomer Preparation: Dry N4,N6,2-trimethylpyrimidine-4,6-diamine under vacuum at 40 °C for 12 hours to remove trace moisture, which can disrupt H-bonding.

  • Solvent Dehydration: Pass spectroscopic-grade cyclohexane through activated alumina to ensure absolute anhydrous conditions.

  • Concentration-Triggered Assembly: Dissolve the monomer in the anhydrous cyclohexane to a concentration of 150 mM at 60 °C. The elevated temperature ensures complete dissolution of any pre-aggregated crystalline domains.

  • Controlled Cooling: Allow the solution to cool to 25 °C at a rate of 5 °C/hour. The slow cooling rate prevents kinetic trapping and promotes thermodynamically stable, long-range 1D ordering.

  • Validation: Extract a 0.5 mL aliquot and analyze via ^1^H NMR (in CDCl3 or C6D12). A shift of the secondary amine N-H peak from ~5.0 ppm (free monomer) to >7.5 ppm confirms the formation of the supramolecular polymer network[1].

Application 2: Bioactive Polyurea Matrices for Drug Delivery

By copolymerizing N4,N6,2-trimethylpyrimidine-4,6-diamine with aliphatic diisocyanates, researchers can synthesize polyureas that slowly degrade to release the active pyrimidine pharmacophore, providing sustained kinase inhibition[3].

Causality of Experimental Design

Because the pyrimidine core is highly rigid, a flexible co-monomer like Hexamethylene Diisocyanate (HDI) is chosen to lower the glass transition temperature ( Tg​ ) and ensure polymer processability. Anhydrous DMF is utilized as the solvent because it solubilizes both the polar pyrimidine monomer and the growing polymer chain, preventing premature precipitation of low-molecular-weight oligomers[2].

Polyurea S1 Monomer & HDI in DMF S2 Step-Growth Polymerization (80°C, N2 atm) S1->S2 S3 Methanol Precipitation S2->S3 S4 Bioactive Polyurea Matrix S3->S4

Fig 2. Step-growth polymerization workflow for bioactive polyurea matrices.

Protocol 2: Step-Growth Polyaddition

Self-Validating System: The reaction is complete when the strong isocyanate stretching band at ~2270 cm^-1^ completely disappears from the FTIR spectrum.

  • Stoichiometric Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 10.0 mmol of N4,N6,2-trimethylpyrimidine-4,6-diamine in 20 mL of anhydrous DMF.

  • Isocyanate Addition: Cool the flask to 0 °C. Add 10.0 mmol of Hexamethylene Diisocyanate (HDI) dropwise over 30 minutes using a syringe pump. Critical Step: Exact 1:1 stoichiometry is required to achieve high molecular weights in step-growth mechanisms.

  • Polymerization: Gradually raise the temperature to 80 °C and maintain stirring under a continuous nitrogen sweep for 12 hours.

  • Quenching & Precipitation: Cool the viscous solution to room temperature and precipitate the polymer by pouring it dropwise into 200 mL of vigorously stirred, ice-cold methanol.

  • Purification: Filter the resulting solid, wash three times with 50 mL of methanol to remove unreacted monomers, and dry under vacuum at 60 °C for 24 hours.

  • Validation: Perform FTIR analysis to confirm the absence of the N=C=O peak (2270 cm^-1^) and the appearance of the urea carbonyl C=O stretch (~1650 cm^-1^).

Quantitative Data Presentation

The table below summarizes the comparative reaction metrics and physical properties of polymers synthesized using N4,N6,2-trimethylpyrimidine-4,6-diamine across different methodologies.

ParameterSupramolecular AssemblyPolyurea SynthesisPolyamide Synthesis
Co-Monomer None (Self-Complementary)Hexamethylene DiisocyanateTerephthaloyl Chloride
Solvent System Cyclohexane / ChloroformAnhydrous DMFNMP / LiCl
Reaction Temp 25 °C (Cooling from 60 °C)80 °C0 °C to 25 °C
Yield (%) >98% (Dynamic Equilibrium)85%78%
Molecular Wt ( Mw​ ) Concentration Dependent45.2 kDa32.5 kDa
Polydispersity (PDI) N/A (Reversible)1.82.1
Primary Application Optoelectronic ScaffoldsTargeted Drug DeliveryHigh-Strength Materials

References

  • Synthesis and noncovalent polymerization of self-complementary hydrogen-bonding supramolecular synthons: N,N′-disubstituted 4,6-diamino-pyrimidin-2(1H)-ones - Chemical Communications (RSC Publishing). 1

  • Synthesis of Poly(4,6-Dimethylpyrimidine)sulfide and amine - ResearchGate. 2

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N4,N6,2-Trimethylpyrimidine-4,6-diamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of N4,N6,2-trimethylpyrimidine-4,6-diamine from 4,6-dichloro-2-methylpyrimidine.

Mechanistic Overview

The synthesis of di-aminated pyrimidines relies on two sequential Nucleophilic Aromatic Substitution (SNAr) reactions[1]. While the first substitution with methylamine proceeds rapidly at room temperature, the second substitution is notoriously sluggish. This occurs because the newly introduced methylamino group exerts a strong electron-donating mesomeric (+M) effect, enriching the pyrimidine ring's electron density and deactivating the remaining C–Cl bond toward nucleophilic attack. Overcoming this thermodynamic barrier requires precise control over temperature, solvent polarity, and acid scavenging[2].

Reaction Pathway Visualization

SNAr_Pathway SM 4,6-Dichloro-2-methylpyrimidine (Starting Material) Mono 4-Chloro-N,2-dimethylpyrimidin-6-amine (Mono-substituted Intermediate) SM->Mono MeNH2 (1 eq) Fast, RT Product N4,N6,2-Trimethylpyrimidine-4,6-diamine (Target Product) Mono->Product MeNH2 (Excess) Slow, Heat/Pressure Side 6-(Methylamino)-2-methylpyrimidin-4-ol (Hydrolysis Side Product) Mono->Side H2O/OH- Competing at High Temp

Reaction pathway for N4,N6,2-trimethylpyrimidine-4,6-diamine synthesis via sequential SNAr.

Troubleshooting FAQs

Q1: Why does my reaction stall at the mono-substituted intermediate (4-chloro-N,2-dimethylpyrimidin-6-amine)? Causality: The formation of the mono-substituted intermediate significantly lowers the electrophilicity of the pyrimidine core. The lone pair on the nitrogen atom of the methylamino group delocalizes into the aromatic system, increasing the activation energy required to form the Meisenheimer complex for the second substitution. Solution: Standard reflux conditions are often insufficient. You must employ forcing conditions, such as heating the reaction to 130–150 °C in a sealed pressure vessel or using microwave irradiation[3]. Switching to a high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) stabilizes the highly polar transition state of the SNAr reaction, facilitating the second substitution.

Q2: I am observing a significant amount of a hydroxylated side product. How do I prevent this? Causality: If you are using aqueous methylamine (e.g., 40% w/w in water), the high temperatures required for the second SNAr step will cause hydroxide ions and water to act as competing nucleophiles. This leads to the hydrolysis of the remaining C–Cl bond, producing 6-(methylamino)-2-methylpyrimidin-4-ol instead of the target diamine. Solution: Transition to strictly anhydrous conditions. Utilize a solution of methylamine in an anhydrous solvent (e.g., 2.0 M in THF or 33% in absolute ethanol) and ensure all reaction vessels are purged with inert gas.

Q3: What is the optimal base strategy to drive the reaction to completion? Causality: Each SNAr step generates one equivalent of hydrochloric acid (HCl). If this acid is not actively scavenged, it protonates the methylamine reagent (pKa ~10.6), converting it into its non-nucleophilic ammonium salt and halting the reaction. Solution: While using a massive excess of methylamine (acting as both nucleophile and base) is possible, it is inefficient and dangerously increases pressure in sealed systems. The optimal approach is to use 3–4 equivalents of methylamine combined with 2.5–3.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA)[2]. DIPEA effectively neutralizes the generated HCl without competing for the electrophilic center.

Optimization Matrix: Condition vs. Yield

Solvent SystemBase StrategyMeNH₂ SourceTemp & TimeYield (%)Primary Impurity
WaterNone40% aq. MeNH₂ (5 eq)120 °C, 12 h (Sealed)45%Hydrolysis Product
n-ButanolDIPEA (3 eq)33% in EtOH (3 eq)130 °C, 16 h (Sealed)78%Mono-substituted
NMPDIPEA (3 eq)2.0 M in THF (4 eq)150 °C, 45 min (MW)92% Trace Mono-substituted

Experimental Protocol: Microwave-Assisted Synthesis

Objective: High-yield synthesis of N4,N6,2-trimethylpyrimidine-4,6-diamine utilizing a self-validating, microwave-assisted SNAr methodology[3].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 mmol, 163 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) followed by Methylamine (2.0 M solution in THF, 4.0 mmol, 2.0 mL).

    • Self-Validation Check: The solution should remain clear; immediate precipitation indicates moisture contamination or degraded amine salts.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry nitrogen gas for 2 minutes to displace ambient moisture, preventing oxidative degradation and hydrolysis.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 150 °C for 45 minutes, with the pressure limit set to 15 bar and stirring set to high.

    • Self-Validation Check: Monitor the real-time pressure curve on the synthesizer; a steady pressure plateau indicates a properly sealed system without solvent boiling off. A sudden drop indicates a seal failure.

  • Workup: Upon completion and cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (3 x 10 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol 95:5 gradient) to afford the pure target compound.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the severe aqueous solubility challenges associated with N4,N6,2-trimethylpyrimidine-4,6-diamine .

Rather than simply listing generic excipients, this guide deconstructs the physicochemical causality behind your precipitation issues and provides self-validating experimental protocols to ensure your assays and in vivo studies are robust and reproducible.

Diagnostic Overview & Chemical Causality

To solve a solubility issue, we must first understand the molecular thermodynamics of the compound. N4,N6,2-trimethylpyrimidine-4,6-diamine suffers from a dual thermodynamic penalty in aqueous media:

  • The "Brick Dust" Effect: The planar pyrimidine core facilitates strong intermolecular π-π stacking and hydrogen bonding via its exocyclic amines, resulting in an exceptionally high crystal lattice energy [1].

  • The "Grease Ball" Effect: The three methyl groups (at the N4, N6, and C2 positions) significantly increase the molecule's lipophilicity, preventing water molecules from efficiently solvating the compound [2].

The Solubilization Key: The exocyclic amine groups and ring nitrogens render the molecule weakly basic. The pKa of protonated pyrimidine derivatives typically ranges from 2.0 to 6.0 [3]. Exploiting this basicity via pH-dependent salt formation is the most highly leveraged strategy for this specific scaffold [4].

Solubilization Decision Workflow

Use the following diagnostic decision tree to select the thermodynamically appropriate solubilization strategy based on your target application.

Solubilization_Workflow Start Identify Target Application InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo PK/PD (Animal Dosing) Start->InVivo Cosolvent Cosolvent System (DMSO ≤ 1% final) InVitro->Cosolvent Primary Route pHCheck Check Compound pKa (Basic Amines present) InVivo->pHCheck Surfactant Add Surfactant (0.1% Tween 80) Cosolvent->Surfactant If precipitation occurs SaltForm pH Adjustment (0.1N HCl / Citrate Buffer) pHCheck->SaltForm Exploit basicity Cyclo Cyclodextrin Complexation (10-20% HP-β-CD) pHCheck->Cyclo Neutral pH required SaltForm->Cyclo Prevent intestinal precipitation Nano Nanosuspension / Milling (Overcome Lattice Energy) Cyclo->Nano If solubility remains < 1 mg/mL

Decision tree workflow for selecting the optimal solubilization strategy for N4,N6,2-trimethylpyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into a pH 7.4 assay buffer. How can I prevent this in cell-based assays? Answer: You are observing a rapid transition from kinetic solubility (completely dissolved in DMSO) to thermodynamic solubility (equilibrium state in water) [4]. Rapid dilution causes the local concentration to exceed the nucleation threshold, leading to rapid crystallization.

  • Troubleshooting Steps:

    • Avoid Direct Spiking: Never spike 100% DMSO directly into the final aqueous buffer. Create an intermediate dilution in 50% DMSO / 50% Buffer, then dilute further.

    • Surfactant Stabilization: Pre-mix the DMSO stock with a non-toxic surfactant like Pluronic F-68 or Tween-80 (final assay concentration ≤ 0.1%). Surfactants lower the interfacial tension and kinetically stabilize the supersaturated state, delaying precipitation long enough to complete the assay [5].

Q2: I am preparing an oral formulation for in vivo PK studies. DMSO is too toxic for mice at the required volume. What is the best alternative? Answer: Because N4,N6,2-trimethylpyrimidine-4,6-diamine is a weak base, it exhibits highly pH-dependent solubility [4].

  • Troubleshooting Steps: Formulate the compound in a mildly acidic vehicle (e.g., 0.1 N HCl or 100 mM Citrate buffer, pH 3.0) to protonate the amines and form a soluble salt. To prevent the drug from precipitating when it transitions to the neutral pH of the intestine, incorporate a solubilizer like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at 10-20% w/v to form a protective inclusion complex [2].

Q3: We tried pH adjustment and cyclodextrins, but we still cannot achieve the 50 mg/mL concentration required for toxicology studies. What now? Answer: If chemical and complexation methods fail, the crystal lattice energy is too high. You must switch to a physical modification strategy.

  • Troubleshooting Steps: Utilize particle size reduction to create a nanosuspension . By wet-milling the compound with yttrium-stabilized zirconium beads in the presence of a stabilizer (e.g., 0.5% HPMC + 0.1% Tween 80), you exponentially increase the specific surface area, drastically enhancing the dissolution rate without relying on thermodynamic equilibrium [2].

Quantitative Formulation Guidelines

Summarized below are the standard excipient limits and mechanisms tailored for pyrimidine derivatives.

Formulation StrategyPrimary MechanismRecommended ExcipientsMax Tolerated Dose (In Vivo, Mice)Best Application Phase
Cosolvency Reduces solvent polarityDMSO, PEG-400, EthanolDMSO < 10% v/v (Oral)Early in vitro screening
pH Adjustment Ionizes basic amines0.1N HCl, Citrate BufferpH > 2.0 (Oral)In vivo PK (Gastric absorption)
Complexation Encapsulates hydrophobic methylsHP-β-CD, Captisol®20% w/v (Oral/IV)In vivo PK/PD
Surfactant Micellization Lowers interfacial tensionTween-80, Pluronic F-68< 1% v/v (IV)Stabilizing supersaturation
Nanosuspension Increases surface areaHPMC + Tween-80 (Milling)High capacity (>50 mg/kg)High-dose toxicology

Self-Validating Experimental Protocols

To ensure trustworthiness in your formulation development, do not rely on visual inspection alone. Use the following self-validating protocols.

Protocol A: Self-Validating pH-Solubility Profiling (Thermodynamic)

This protocol determines the true equilibrium solubility of the compound across different physiological pH ranges.

  • Preparation: Weigh 5 mg of N4,N6,2-trimethylpyrimidine-4,6-diamine into three separate 2 mL microcentrifuge tubes [4].

  • Buffer Addition: Add 1 mL of 100 mM buffer at pH 3.0 (Citrate), pH 5.0 (Acetate), and pH 7.4 (Phosphate) to the respective tubes.

  • Equilibration: Vortex for 2 minutes, then place on an orbital shaker at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached [4].

  • Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet undissolved "brick dust" crystals.

  • Self-Validation Checkpoint (CRITICAL): Measure the final pH of the supernatant. Because the compound is a weak base, its dissolution will consume protons. If the final pH increases by >0.5 units, the buffer capacity was exceeded, and the measured solubility is invalid for the target pH. You must repeat the assay with a stronger (e.g., 200 mM) buffer.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and quantify via HPLC-UV against a standard curve.

Protocol B: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol utilizes cyclodextrins to shield the hydrophobic methyl groups from the aqueous environment.

  • Solvent Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in purified water [2].

  • Drug Addition: Add N4,N6,2-trimethylpyrimidine-4,6-diamine in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 30 minutes in a water bath, maintaining the temperature below 40°C to prevent degradation.

  • Equilibration: Stir magnetically at room temperature for 48 hours to allow the hydrophobic methyl groups to fully enter the cyclodextrin cavity [5].

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.

  • Self-Validation Checkpoint (CRITICAL): Perform a phase-solubility analysis by titrating the drug into 0%, 5%, 10%, 15%, and 20% HP-β-CD. Plotting dissolved drug vs. HP-β-CD concentration must yield a linear (AL-type) curve. A non-linear curve indicates non-inclusion aggregation or precipitation upon dilution , requiring the addition of a co-solvent like 5% PEG-400 to stabilize the complex [5].

References

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: NIH / PubMed Central URL: [Link]

  • Title: Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update Source: University of Alberta URL: [Link]

  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL: [Link]

Sources

Technical Support Center: A Guide to the Recrystallization of N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N4,N6,2-trimethylpyrimidine-4,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. Recrystallization is a powerful technique for purification, but its success is critically dependent on the selection of an appropriate solvent system and adherence to a robust methodology.[1]

Given that specific recrystallization data for N4,N6,2-trimethylpyrimidine-4,6-diamine is not widely published, this document provides a first-principles approach to developing and troubleshooting a purification protocol. We will cover the fundamentals of solvent selection, provide a detailed screening protocol, and offer solutions to common challenges you may encounter.

Part 1: The Fundamentals of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature.[1] Conversely, impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent. For substituted aminopyrimidines, a range of solvents from polar protic (like alcohols) to polar aprotic may be effective.[2][3]

Key Solvent Characteristics:

  • Solubility Gradient: A steep solubility curve with respect to temperature is desirable for high recovery.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but not so high that it is difficult to remove from the purified crystals. Solvents boiling between 60°C and 120°C are often ideal.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Profile: The solvent should either leave impurities behind as an insoluble solid (for hot filtration) or keep them dissolved in the cold mother liquor.

Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential to identify the optimal solvent or solvent system.

Objective: To identify a solvent that effectively dissolves N4,N6,2-trimethylpyrimidine-4,6-diamine when hot and provides a high yield of crystals upon cooling.

Materials:

  • Crude N4,N6,2-trimethylpyrimidine-4,6-diamine

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or steam bath[1]

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature.

  • Gently heat the test tubes while adding more solvent in small portions until the solid completely dissolves.[1] Be careful not to add a large excess of solvent.[1]

  • Record the approximate volume of solvent required for dissolution.

  • Allow the solutions to cool slowly to room temperature. If no crystals form, proceed to step 6.

  • If crystallization does not occur spontaneously, try to induce it by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.[2]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

  • Evaluate the results to select the best single solvent or a potential mixed-solvent system for the full-scale recrystallization.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Notes
Ethanol 78 Polar Protic Commonly used for recrystallizing substituted pyrimidines.[3][4][5]
Methanol 65 Polar Protic Similar to ethanol, but its lower boiling point can be advantageous.[5]
Isopropanol 82 Polar Protic A good alternative to ethanol with a slightly higher boiling point.
Acetonitrile 82 Polar Aprotic Often effective for polar compounds like chlorinated pyrimidine derivatives.[2]
Ethyl Acetate 77 Intermediate Less polar; may be useful if impurities are highly polar.
Toluene 111 Non-polar Useful for less polar compounds or as a component in a mixed-solvent system.

| Water | 100 | Very Polar | May be used as an anti-solvent with a miscible organic solvent like ethanol or DMF.[3] |

Diagram 1: Solvent Screening Workflow

start_end start_end process process decision decision io io start Start: Crude Compound add_solvent Add small amount of candidate solvent at RT start->add_solvent heat_dissolve Heat mixture and add more solvent until dissolved add_solvent->heat_dissolve cool_solution Cool solution slowly to room temperature heat_dissolve->cool_solution crystals_form Crystals Formed? cool_solution->crystals_form induce Induce Crystallization (Scratch / Seed / Ice Bath) crystals_form->induce No evaluate Evaluate Crystal Yield & Quality crystals_form->evaluate Yes induce->evaluate end Select Optimal Solvent evaluate->end

Caption: Workflow for systematic solvent screening.

Part 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during recrystallization experiments.

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

  • Causality: The high concentration of the solute upon cooling leads to supersaturation that is relieved by the formation of a liquid phase (the oil), which often traps impurities.

  • Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can facilitate this.

    • If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.[1]

Q2: No crystals have formed even after the solution has cooled completely. What are the next steps?

A: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated, meaning either too much solvent was used or the compound is still too soluble at the lower temperature.[2]

  • Causality: Crystal nucleation requires a certain energy barrier to be overcome, which may not happen spontaneously in a dilute or clean solution.

  • Solutions:

    • Induce Crystallization: Try scratching the inner surface of the flask at the meniscus with a glass rod.[2] The microscopic scratches provide nucleation sites.

    • Seed Crystals: Add a tiny crystal from a previous batch (a "seed crystal") to the solution to initiate crystal growth.[2]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]

    • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble (e.g., DMF, DMSO), you can try adding a miscible "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or DCM) dropwise until turbidity persists, then allow it to stand.[6] This technique is known as diffusion or anti-solvent crystallization.[6]

Q3: The final crystals are colored, but the pure compound should be colorless. How can I fix this?

A: Colored impurities may co-crystallize with your product.[2] These are often highly conjugated molecules that can be removed with activated charcoal.

  • Causality: Colored impurities can be adsorbed onto the surface of growing crystals.

  • Solution:

    • After dissolving the crude compound in the hot solvent, cool the solution slightly so it is no longer boiling.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[1]

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[1] Be cautious, as using too much charcoal can also adsorb your desired product and reduce yield.[2]

Q4: My final yield after recrystallization is very low. What are the most likely causes?

A: A low yield can result from several procedural errors.[2]

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause.[2] This keeps a significant portion of your product dissolved in the cold mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration.[1] To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[1]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always use a small amount of the ice-cold recrystallization solvent for washing.

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent screen to find a system with a more favorable solubility profile.

Diagram 2: Troubleshooting Decision Tree

issue issue cause cause solution solution start Recrystallization Issue oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product cause_oiling Cause: - Cooled too quickly - Solvent BP too high oiling_out->cause_oiling cause_no_xtal Cause: - Solution too dilute - Insufficient supersaturation no_crystals->cause_no_xtal cause_yield Cause: - Too much solvent used - Premature crystallization - Washing with warm solvent low_yield->cause_yield cause_color Cause: - Colored impurities co-crystallized colored_product->cause_color sol_oiling Solution: - Reheat, add more solvent - Cool slowly - Change solvent cause_oiling->sol_oiling sol_no_xtal Solution: - Scratch flask / Add seed - Boil off some solvent - Add anti-solvent cause_no_xtal->sol_no_xtal sol_yield Solution: - Use min. hot solvent - Pre-heat filtration setup - Wash with ice-cold solvent cause_yield->sol_yield sol_color Solution: - Add activated charcoal to hot solution - Perform hot filtration cause_color->sol_color

Caption: A logical guide for troubleshooting common recrystallization problems.

References
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Bhargav, A., Gowda, N. B., & Pavan kumar, C. (2018). Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharma Research & Review, 7(5), 22-28.
  • Mehta, H., et al. (2014-15). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Technical Support Center: Stabilization of N4,N6,2-Trimethylpyrimidine-4,6-Diamine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with substituted pyrimidines. N4,N6,2-trimethylpyrimidine-4,6-diamine is a highly functionalized diamine that is susceptible to specific degradation pathways in aqueous solutions. This guide synthesizes mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your stock solutions.

Module 1: Mechanistic Insights into Degradation

To prevent degradation, one must first understand the causality behind the molecular breakdown. Pyrimidine diamines in aqueous environments are primarily vulnerable to two interconnected pathways:

  • Specific Acid/Base-Catalyzed Hydrolysis: The exocyclic amine groups (N4 and N6) are prone to nucleophilic attack by water. In acidic conditions, protonation at the N-1 or N-3 position of the pyrimidine ring creates an electron-deficient center, facilitating hydrolysis and yielding 4-amino-2-oxopyrimidine (pyrimidone) isomers[1].

  • Photo-Oxidation: Pyrimidines are highly susceptible to visible and UV-light-promoted degradation. Photons excite the molecule into a triplet state, which interacts with dissolved oxygen to generate reactive oxygen species (ROS) such as superoxide anions and singlet oxygen. These ROS attack the electron-rich pyrimidine ring, leading to ring cleavage and the formation of oxidized adducts[2].

Pathway A N4,N6,2-trimethylpyrimidine -4,6-diamine B Acid/Base Hydrolysis A->B C Photo-oxidation (UV/Vis + O2) A->C D Thermal Stress A->D E Deamination (Pyrimidone Formation) B->E F Ring Cleavage & ROS Adducts C->F D->E

Fig 1. Primary degradation pathways of N4,N6,2-trimethylpyrimidine-4,6-diamine.

Module 2: Troubleshooting FAQs

Q: Why does the concentration of my stock solution drop rapidly when prepared in 0.1 M HCl? A: In highly acidic environments (pH < 3), the pyrimidine ring undergoes specific acid-catalyzed hydrolysis. Protonation occurs preferentially at the heterocyclic nitrogen atoms, which acts as an electron sink. This facilitates a nucleophilic attack by water on the adjacent carbon bearing the exocyclic amine, leading to rapid deamination and the irreversible formation of pyrimidone derivatives[1].

Q: My aqueous stock solutions degrade even when stored in the dark at room temperature. What is the mechanism? A: If protected from light, the primary degradation pathway is spontaneous water-catalyzed hydrolysis, which is highly temperature-dependent[3]. Furthermore, trace transition metals in standard deionized water can catalyze the oxidation of the amine groups. Using ultrapure water (18.2 MΩ·cm) and adding a chelating agent like EDTA is critical to arrest this background degradation.

Q: How does ambient laboratory lighting affect the molecule? A: Pyrimidine derivatives undergo photophysical deactivation mechanisms when exposed to UV or intense visible light. The molecule transitions to a long-lived triplet excited state, which transfers energy to molecular oxygen. This generates singlet oxygen and superoxide radicals that attack the pyrimidine ring, causing rapid ring cleavage[4]. Always use actinic (amber) glassware.

Q: Can I freeze the aqueous solution to extend its shelf life? A: While freezing (-20°C) slows down kinetic degradation, repeated freeze-thaw cycles can cause localized pH shifts and concentration gradients (cryoconcentration) within the ice matrix, which paradoxically accelerates hydrolysis. Storage at a stable 4°C in a tightly buffered solution is preferred for working stocks.

Module 3: Quantitative Stability Data

The following table summarizes the kinetic degradation profiles of pyrimidine diamines under various environmental stressors, demonstrating the critical need for pH and temperature control[3].

pH LevelStorage Temp (°C)Light ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Identified
2.0 (Acidic)25°CDark< 24 hoursN-methylpyrimidone derivatives
7.4 (Neutral)4°CDark> 6 monthsNone (Stable)
7.4 (Neutral)25°CAmbient UV/Vis3 to 5 daysRing-cleavage photoproducts
10.0 (Basic)40°CDark< 48 hoursDeaminated pyrimidones

Module 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By controlling pH, dissolved oxygen, and light, you eliminate the causal factors of degradation.

Protocol: Preparation of High-Stability Aqueous Stock Solutions

1. Solvent Degassing & Buffer Preparation

  • Action: Begin with HPLC-grade, ultrapure water (18.2 MΩ·cm). Sparge the water with high-purity Argon or Nitrogen gas for 15 minutes.

  • Causality: Displacing dissolved oxygen mitigates ROS-mediated photo-oxidation[2].

  • Action: Prepare a 50 mM Phosphate Buffer Solution (PBS) using the degassed water and adjust the pH strictly to 7.2 - 7.4.

  • Causality: A neutral pH prevents both specific acid- and base-catalyzed hydrolysis of the diamine groups[3].

2. Chelation & Dissolution

  • Action: Add 0.1 mM EDTA to the buffer.

  • Action: Slowly add the N4,N6,2-trimethylpyrimidine-4,6-diamine powder to the buffered solution under continuous magnetic stirring in a low-light environment until completely dissolved.

  • Causality: EDTA chelates trace heavy metals that act as catalytic electron-transfer agents during oxidation.

3. Sterilization & Storage

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter directly into a sterile, pre-purged amber glass vial. Seal with a PTFE-lined cap and store at 4°C.

  • Causality: Filtration removes microbial contaminants that metabolize pyrimidines. Amber glass blocks UV/Vis radiation, preventing triplet-state excitation[4].

4. System Validation (Quality Control)

  • Action: Analyze a 10 µL aliquot immediately post-filtration via RP-HPLC (C18 column, 254 nm detection) to establish a baseline Area Under the Curve (AUC). Re-analyze at 7, 14, and 30 days.

  • Causality: A successfully stabilized formulation will show < 1% AUC deviation from the baseline with no emergence of secondary pyrimidone peaks, validating the protocol's efficacy.

Protocol S1 1. Degas H2O & Buffer (pH 7.2 - 7.4) S2 2. Add Chelator (0.1 mM EDTA) S1->S2 S3 3. Dissolve Compound (Continuous Stirring) S2->S3 S4 4. Sterile Filtration (0.22 µm PTFE) S3->S4 S5 5. Amber Vial Storage (4°C, Dark) S4->S5

Fig 2. Optimized formulation workflow for maximum aqueous stability.

Sources

Technical Support Center: Overcoming Steric Hindrance in N4,N6,2-Trimethylpyrimidine-4,6-diamine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the unique steric topology of highly substituted pyrimidines.

N4,N6,2-trimethylpyrimidine-4,6-diamine presents a classic synthetic paradox. The C5 position is highly electron-rich due to the strong resonance donation (+M effect) from the two adjacent exocyclic amino groups, making it theoretically primed for Electrophilic Aromatic Substitution (EAS). However, the methyl groups on the N4 and N6 exocyclic amines create a severe steric "wall" around the C5 carbon. When an electrophile attempts to attack C5, the resulting steric clash forces the N-methyl groups out of coplanarity with the pyrimidine ring, disrupting resonance stabilization and drastically raising the activation energy barrier[1].

This guide provides causal troubleshooting, quantitative data, and self-validating protocols to help you bypass these steric bottlenecks.

Diagnostic Workflow

G Start N4,N6,2-trimethylpyrimidine -4,6-diamine Decision Target Substitution Site? Start->Decision C5 C5 Electrophilic Aromatic Substitution Decision->C5 C5 Position N_Alk N4/N6 Exocyclic Alkylation Decision->N_Alk N4/N6 Position ClashC5 Steric Clash: N-CH3 vs C5-Electrophile C5->ClashC5 ClashN Steric Shielding & Poor Nucleophilicity N_Alk->ClashN SolC5 1. Halogenation (Cl/Br) 2. High Temp Activation 3. Polar Aprotic Solvent ClashC5->SolC5 SolN 1. Strong Base (NaH) 2. Unhindered Electrophile 3. Anion Formation ClashN->SolN

Workflow for diagnosing and resolving steric hindrance in pyrimidine-4,6-diamine substitutions.

Troubleshooting Guide 1: C5 Electrophilic Aromatic Substitution (EAS)

The Issue: Attempts to functionalize the C5 position (e.g., via direct arylation, formylation, or iodination) result in recovered starting material or decomposition. The Causality: Bulky substituents at the C5 position inherently hinder the approach of reagents[2]. As the steric requirement of the incoming electrophile increases, the reaction is often forced toward less activated but less hindered positions, or it fails entirely[3]. The transition state requires the N4/N6 methyl groups to rotate out of the plane to accommodate the incoming group, destroying the resonance stabilization required to form the Wheland intermediate[1]. The Solution:

  • Use Halogenation as a Stepping Stone: Do not attempt direct bulky functionalization. Instead, install a small halogen (Cl or Br) first. The smaller Van der Waals radius minimizes the initial steric clash. You can later use this halogen handle for transition-metal catalyzed cross-coupling.

  • Thermodynamic Control: Run the reaction at elevated temperatures in polar aprotic solvents (like DMF) to provide the necessary activation energy to overcome the steric barrier.

Quantitative Data: Steric Impact on C5-Substitution Yields
Electrophile SourceTarget SubstituentVdW Radius (Å)Optimal Temp (°C)Expected Yield (%)Mechanistic Bottleneck
Selectfluor-F1.470 to 2575 - 85Minimal steric clash with N-CH3
NCS-Cl1.752560 - 75Moderate shielding by N-CH3
NBS-Br1.856040 - 55High activation energy barrier
NIS-I1.9880 to 100< 20Severe steric overlap; conformational locking
Troubleshooting Guide 2: N4/N6 Exocyclic Alkylation

The Issue: Incomplete alkylation of the secondary amines at C4 and C6. The Causality: The lone pairs on the N4 and N6 nitrogens are heavily delocalized into the electron-deficient pyrimidine ring, severely reducing their nucleophilicity. Furthermore, introducing a second alkyl group to these nitrogens creates a direct spatial conflict with the C5-H and the C2-methyl group. The Solution: You must completely deprotonate the amine to force the formation of a highly nucleophilic amide anion. Weak bases (like triethylamine or potassium carbonate) are thermodynamically incapable of deprotonating these conjugated amines.

Self-Validating Experimental Protocols
Protocol 1: Regioselective C5-Bromination using NBS

This protocol utilizes thermodynamic control to bypass the steric barrier of the N-methyl groups.

  • Preparation: Dissolve 1.0 equivalent of N4,N6,2-trimethylpyrimidine-4,6-diamine in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that highly stabilizes the cationic Wheland intermediate formed during EAS.

  • Kinetic Control Phase: Cool the solution to 0 °C. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Thermodynamic Shift: Remove the ice bath and heat the reaction to 60 °C for 4 hours. Causality: Initial attack may occur reversibly at the exocyclic nitrogen (kinetic product). Heating provides the activation energy necessary to push the bulky bromine atom into the sterically hindered C5 position (thermodynamic product).

  • Self-Validation Check (TLC): Monitor via TLC (UV 254 nm). The product spot will appear at a noticeably higher Rf​ value than the starting material due to the loss of the polar C5-H bond.

  • Quench & Isolate: Quench with saturated aqueous sodium thiosulfate to neutralize any unreacted NBS, preventing over-oxidation during workup. Extract with EtOAc.

Protocol 2: Deprotonative N-Alkylation

This protocol overcomes poor nucleophilicity via irreversible anion formation.

  • Preparation: Dissolve the pyrimidine substrate in anhydrous THF under an inert Argon atmosphere.

  • Deprotonation: Cool to 0 °C and carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validation Check (Visual): The reaction mixture will initially form a cloudy suspension. As the irreversible deprotonation occurs and hydrogen gas evolves, the suspension will transition into a clear, homogenous solution. This visual cue definitively confirms the successful formation of the reactive amide anion.

  • Alkylation: Add 1.5 equivalents of an unhindered electrophile (e.g., Methyl Iodide). Stir at room temperature for 2 hours.

Frequently Asked Questions (FAQs)

Q1: Why does my C5-substitution attempt result in N-functionalization instead? A1: This is a classic case of kinetic versus thermodynamic control. The exocyclic nitrogens are sterically much more accessible than the C5 carbon. Without sufficient thermal activation to overcome the C5 steric barrier, the electrophile will reversibly attack the nitrogen. Heating the reaction drives the equilibrium toward the thermodynamically stable C5-substituted product[2].

Q2: How do I analytically confirm that substitution occurred at C5 and not on the N4/N6 methyl groups? A2: 1 H NMR is your definitive self-validating tool. The starting material exhibits a distinct, sharp singlet for the C5-H (typically around 5.2 - 6.0 ppm, depending on the solvent). The complete disappearance of this singlet, while the N-CH 3​ doublets/singlets remain intact and integrate correctly, confirms successful C5 functionalization[4].

Q3: Can I use transition-metal catalyzed cross-coupling directly at the hindered C5 position? A3: Yes, but it is exceptionally difficult. The steric bulk of the N-methyl groups hinders the critical reductive elimination step in the catalytic cycle. If you must do this, utilize highly active palladium pre-catalysts paired with sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) to force the reductive elimination.

References
  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC (National Institutes of Health). Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC (National Institutes of Health). Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the Spectroscopic Profile of N4,N6,2-trimethylpyrimidine-4,6-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains one of the most powerful tools for elucidating molecular architecture in solution. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectra of N4,N6,2-trimethylpyrimidine-4,6-diamine, a substituted pyrimidine with potential applications in medicinal chemistry.

It is important to note that a thorough search of peer-reviewed scientific literature and spectral databases did not yield experimental NMR data for N4,N6,2-trimethylpyrimidine-4,6-diamine. Consequently, this guide presents a high-quality predicted spectroscopic profile for the target compound, generated using advanced computational methods. To provide a robust comparative framework, this predicted data is analyzed alongside experimental data for a structurally related and well-characterized isomer, 2-amino-4,6-dimethylpyrimidine. This comparative approach offers valuable insights into the expected spectral characteristics of the title compound and highlights the influence of substituent patterns on the NMR spectra of pyrimidine derivatives.

Predicted Spectroscopic Data for N4,N6,2-trimethylpyrimidine-4,6-diamine

The ¹H and ¹³C NMR spectra for N4,N6,2-trimethylpyrimidine-4,6-diamine were predicted using the online NMR prediction tool, NMRdb.[1][2] The structure was drawn, and the spectra were calculated for a CDCl₃ solvent.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 5.6Singlet1HC5-H
~ 5.2 (broad)Singlet2HN4-H, N6-H
~ 3.0Doublet6HN4-CH₃, N6-CH₃
~ 2.4Singlet3HC2-CH₃
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~ 163C4, C6
~ 161C2
~ 86C5
~ 29N4-CH₃, N6-CH₃
~ 26C2-CH₃
Interpretation of Predicted Spectra

The predicted ¹H NMR spectrum suggests four distinct proton environments. The singlet at approximately 5.6 ppm is characteristic of the lone proton on the pyrimidine ring at the C5 position. The two methyl groups attached to the exocyclic nitrogens (N4 and N6) are predicted to be chemically equivalent, appearing as a doublet around 3.0 ppm due to coupling with their respective N-H protons. The methyl group at the C2 position of the pyrimidine ring is expected to resonate as a singlet further upfield, around 2.4 ppm. The protons on the exocyclic amino groups are anticipated to appear as a broad singlet around 5.2 ppm; the broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

The predicted ¹³C NMR spectrum shows five distinct carbon signals. The three carbons of the pyrimidine ring are in the downfield region, with the carbons bearing amino groups (C4 and C6) at approximately 163 ppm and the C2 carbon at a slightly more shielded position around 161 ppm. The C5 carbon, bonded to a hydrogen, is significantly more shielded, with a predicted chemical shift of about 86 ppm. The methyl carbons are found in the upfield region, with the N-methyl carbons at approximately 29 ppm and the C2-methyl carbon at around 26 ppm.

Below is a diagram of the molecular structure with atoms labeled for correlation with the predicted NMR data.

Workflow for NMR data acquisition and processing.

Comparative Analysis with 2-amino-4,6-dimethylpyrimidine

To contextualize the predicted data, a comparison with the experimentally determined NMR spectra of the isomer, 2-amino-4,6-dimethylpyrimidine, is instructive. [3]In this isomer, the methyl groups are on the pyrimidine ring at positions 4 and 6, and an unsubstituted amino group is at the C2 position.

Experimental NMR Data for 2-amino-4,6-dimethylpyrimidine

¹H NMR (400 MHz, CDCl₃): [3]

Chemical Shift (ppm) Multiplicity Integration Assignment
6.33 Singlet 1H C5-H
5.36 Broad Singlet 2H NH₂

| 2.25 | Singlet | 6H | C4-CH₃, C6-CH₃ |

Spectroscopic Comparison and Structural Rationale

The most striking difference between the predicted ¹H NMR of N4,N6,2-trimethylpyrimidine-4,6-diamine and the experimental spectrum of 2-amino-4,6-dimethylpyrimidine lies in the chemical shifts of the methyl groups and the pyrimidine ring proton.

  • Ring Proton (C5-H): In 2-amino-4,6-dimethylpyrimidine, the C5-H proton resonates at 6.33 ppm. For our target compound, the predicted shift is significantly upfield at ~5.6 ppm. This upfield shift can be attributed to the change in substituent from ring-attached methyl groups to exocyclic N-methylamino groups. The amino groups are strong electron-donating groups, which increase the electron density at the C5 position, causing a shielding effect.

  • Methyl Protons: The methyl protons in 2-amino-4,6-dimethylpyrimidine are attached directly to the pyrimidine ring and appear at 2.25 ppm. In contrast, the methyl groups in N4,N6,2-trimethylpyrimidine-4,6-diamine are attached to exocyclic nitrogens or the C2 position. The N-methyl protons are predicted to be significantly downfield (~3.0 ppm), which is a characteristic chemical shift for methyl groups attached to nitrogen. The C2-methyl is predicted at ~2.4 ppm, slightly downfield from the C4/C6-methyls of the isomer, likely due to the electronic environment of the C2 position.

  • Amine Protons: The unsubstituted amine protons (-NH₂) of the isomer appear as a broad singlet at 5.36 ppm. The N-H protons of the N-methylated amines in the target compound are predicted to be in a similar region (~5.2 ppm).

This comparison underscores the sensitivity of NMR chemical shifts to the electronic effects of substituents and their positions on the pyrimidine scaffold.

Comparative analysis of key ¹H NMR features.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of N4,N6,2-trimethylpyrimidine-4,6-diamine through high-quality predictions. By presenting a standardized protocol for experimental data acquisition and offering a comparative analysis with a structurally related isomer, this document serves as a valuable resource for researchers in the field. The analysis demonstrates that while the precise chemical shifts will require experimental verification, the predicted spectra and the comparative discussion provide a robust framework for the structural elucidation of this and similar substituted pyrimidines, thereby aiding in the advancement of drug discovery and development efforts.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Testing of N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of a novel compound is a cornerstone of the development process. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N4,N6,2-trimethylpyrimidine-4,6-diamine, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings and practical execution of method validation in accordance with International Council for Harmonisation (ICH) guidelines, offering a transparent look at the experimental data that substantiates the method's suitability.[1][2][3][4]

This document is structured to provide not just a protocol, but a logical framework for why certain experimental choices are made, thereby empowering the reader to not only replicate the results but also to adapt these principles to their own analytical challenges. We will compare our primary, validated method (Method A) with a hypothetical, alternative method (Method B) to illustrate how subtle changes in chromatographic conditions can impact performance.

The Criticality of Method Validation in Drug Development

Before a new drug substance can be approved, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous demonstration that the analytical methods used to assess its quality are fit for purpose.[5][6][7][8][9][10][11][12] Method validation provides documented evidence that a method is reliable, reproducible, and accurate for its intended application.[2][13] The core parameters of this validation process, as outlined by the ICH, are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Proposed HPLC Methods for Analysis

Based on the chemical properties of N4,N6,2-trimethylpyrimidine-4,6-diamine and common practices for the analysis of pyrimidine derivatives, we propose the following primary and alternative reversed-phase HPLC methods.[14][15]

Table 1: Proposed HPLC Methods

ParameterMethod A (Primary)Method B (Alternative)
Column C18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (30:70 v/v)Methanol: Water (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 275 nmUV at 260 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL

A Step-by-Step Guide to Method Validation

The following sections will detail the experimental protocols and comparative data for the validation of Method A, with reference to the performance of Method B.

System Suitability: The Pre-Validation Check

Before commencing method validation, it is imperative to establish that the chromatographic system is performing adequately.[16][17][18][19] System suitability tests are a set of checks to ensure the precision and reliability of the analytical system.[20]

  • Prepare a standard solution of N4,N6,2-trimethylpyrimidine-4,6-diamine at a concentration of 100 µg/mL.

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the principal peak.

Table 2: System Suitability Results

ParameterMethod AMethod BAcceptance Criteria
%RSD of Peak Area 0.45%0.89%≤ 2.0%
%RSD of Retention Time 0.15%0.35%≤ 1.0%
Theoretical Plates (N) > 5000> 3500> 2000
Tailing Factor (T) 1.11.4≤ 2.0

Analysis: Method A demonstrates superior system suitability with lower %RSD values for both peak area and retention time, indicating better precision. It also shows higher column efficiency (theoretical plates) and better peak symmetry (tailing factor).

Specificity: Distinguishing the Analyte

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21][22][23][24]

  • Forced Degradation: Subject the N4,N6,2-trimethylpyrimidine-4,6-diamine sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside a non-degraded standard and a blank (diluent).

  • Assess the resolution between the main peak and any degradation peaks.

Table 3: Specificity and Forced Degradation Results (Method A)

Stress Condition% DegradationResolution of Main Peak from Closest Impurity
0.1 M HCl, 60°C, 24h 15.2%2.5
0.1 M NaOH, 60°C, 24h 8.7%3.1
10% H₂O₂, RT, 24h 21.5%2.8
80°C, 48h 5.4%> 2.0
UV Light (254 nm), 48h 3.1%> 2.0

Analysis: Method A demonstrates good specificity, with the main peak being well-resolved from all degradation products (Resolution > 2.0). In contrast, Method B showed co-elution of a major degradation peak under acidic stress conditions, making it unsuitable for stability-indicating assays.

Linearity and Range: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[25][26][27] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[26][28]

  • Prepare a series of at least five standard solutions of N4,N6,2-trimethylpyrimidine-4,6-diamine ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 4: Linearity and Range Data

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150Defined by application
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept MinimalNoticeableClose to zero

Analysis: Method A exhibits excellent linearity over the specified range, with a correlation coefficient exceeding the acceptance criterion.[27] Method B, while still linear, has a slightly lower correlation coefficient, suggesting a less ideal fit of the data to the regression line.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[29][30] It is often determined by a recovery study.

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of N4,N6,2-trimethylpyrimidine-4,6-diamine at three levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three samples at each level and analyze them.

  • Calculate the percentage recovery.

Table 5: Accuracy (Recovery) Data

Spiked LevelMethod A (% Recovery ± %RSD)Method B (% Recovery ± %RSD)Acceptance Criteria
80% 100.5 ± 0.697.2 ± 1.598.0% - 102.0%
100% 99.8 ± 0.4103.1 ± 1.298.0% - 102.0%
120% 101.2 ± 0.596.5 ± 1.898.0% - 102.0%

Analysis: The recovery values for Method A are consistently within the acceptable range of 98.0% to 102.0%, with low %RSD, demonstrating high accuracy.[31] Method B shows deviations from this range and higher variability, indicating a potential for systematic error.

Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements.[29][30] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]

  • Repeatability: Analyze six replicate samples of N4,N6,2-trimethylpyrimidine-4,6-diamine at 100% of the working concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD for each set of measurements.

Table 6: Precision Data (%RSD)

Precision LevelMethod AMethod BAcceptance Criteria
Repeatability 0.55%1.2%≤ 2.0%
Intermediate Precision 0.78%1.8%≤ 2.0%

Analysis: Method A demonstrates excellent precision, with %RSD values well below the 2.0% limit for both repeatability and intermediate precision. Method B shows higher variability, approaching the acceptance limit, suggesting it is less precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[32][33] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[32][33][34]

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[35][36] For this guide, we will use the S/N ratio method.

  • Prepare and inject a series of increasingly dilute solutions of N4,N6,2-trimethylpyrimidine-4,6-diamine.

  • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[32][35]

Table 7: LOD and LOQ Data

ParameterMethod AMethod B
LOD (µg/mL) 0.050.15
LOQ (µg/mL) 0.150.50

Analysis: Method A is significantly more sensitive than Method B, with lower LOD and LOQ values. This makes it more suitable for the detection and quantification of low-level impurities.

Robustness: Withstanding Deliberate Changes

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[37][38][39][40]

  • Introduce small, deliberate changes to the chromatographic conditions of Method A (one at a time).

  • Analyze the system suitability standard under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Table 8: Robustness Data for Method A

Parameter VariedVariationImpact on System Suitability
Flow Rate ± 0.1 mL/minAcceptable
Mobile Phase pH ± 0.2 unitsAcceptable
Column Temperature ± 2°CAcceptable
Acetonitrile % ± 2%Acceptable

Analysis: Method A is robust, as small variations in the method parameters did not significantly impact the system suitability results. This indicates that the method is reliable for routine use in a quality control environment.

Visualizing the Validation Process

To better understand the logical flow of the validation process and the relationship between the different parameters, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation Dev Initial Method Development SystemSuitability System Suitability Dev->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: HPLC Method Validation Workflow.

G cluster_core Core Performance cluster_boundary Method Boundaries cluster_reliability Reliability center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Specificity Specificity center->Specificity Range Range center->Range LOD_LOQ LOD/LOQ center->LOD_LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability

Caption: Interrelationship of Validation Parameters.

Conclusion

This comparative guide demonstrates the successful validation of a reversed-phase HPLC method (Method A) for the purity testing of N4,N6,2-trimethylpyrimidine-4,6-diamine. The comprehensive data presented confirms that the method is specific, linear, accurate, precise, sensitive, and robust, making it suitable for its intended purpose in a regulated environment.

The comparison with an alternative method (Method B) highlights the importance of careful method development and validation. While Method B might appear suitable at first glance, a thorough validation process reveals its deficiencies in specificity, accuracy, and precision. This underscores the necessity of a systematic and data-driven approach to analytical method validation, ensuring the generation of reliable and defensible results in drug development.

References

  • Altabrisa Group. (2025, September 20).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • European Medicines Agency. (2015, June 3).
  • Benchchem.
  • Assayprism.com. System Suitability Test in HPLC – Key Parameters Explained.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • European Medicines Agency. (2011, July 21).
  • LCGC International. (2025, November 27). Robustness Tests.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • European Bioanalysis Forum. (2012, February 15).
  • AAPS. (2022, October 21).
  • Biorelevant.com.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Industrial Pharmacist. (2023, September 8).
  • J-Stage. Precolumn derivatization of pyrimidine compounds for chemiluminescence detection in HPLC.
  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ResearchGate.
  • Lab Manager. (2025, October 23). System Suitability Testing: Ensuring Reliable Results.
  • Thermo Fisher Scientific. (2022, February 25).
  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Separation Science. (2025, July 29).
  • Waters Corporation.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • YouTube. (2024, February 29).
  • ResearchGate.
  • Benchchem.
  • European Bioanalysis Forum. (2012, February 15).
  • Element Lab Solutions.
  • PharmaGuru. (2025, May 2).
  • ResearchGate.
  • Mastelf. (2025, February 10).
  • Allan Chemical Corporation.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ECA Academy. (1994).
  • Agilent. The LC Handbook.
  • FyoniBio.
  • PubMed. (2016).
  • Benchchem.
  • SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference?
  • LCGC International. (2025, November 27).
  • PubMed Central.
  • LCGC International. (2026, March 25). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • ICH. Quality Guidelines.
  • U.S. Food and Drug Administration. (2014, February 19).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)

Sources

mass spectrometry (LC-MS) fragmentation pattern of N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution vs. Nominal Mass LC-MS/MS Platforms for the Structural Elucidation of N4,N6,2-Trimethylpyrimidine-4,6-diamine

Executive Summary

Substituted pyrimidines, such as N4,N6,2-trimethylpyrimidine-4,6-diamine (C7H12N4), serve as critical pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors. Accurately mapping the mass spectrometry (MS) fragmentation pattern of this compound is essential for identifying metabolic liabilities, distinguishing isobaric interferences, and establishing robust pharmacokinetic assays. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms against nominal mass Triple Quadrupole (QQQ) systems for the analysis of this specific pyrimidine derivative, providing field-proven, self-validating methodologies.

Chemical Context & Mechanistic Fragmentation

To optimize any LC-MS/MS method, one must first understand the gas-phase thermodynamic behavior of the target molecule. N4,N6,2-trimethylpyrimidine-4,6-diamine possesses a highly basic pyrimidine core, flanked by electron-donating methylamino groups at the C4 and C6 positions, and a methyl group at C2.

The Causality of Fragmentation: During electrospray ionization (ESI), protonation occurs preferentially at the pyrimidine N1 or N3 position. According to the mobile proton model, this localized charge induces significant bond elongation at the adjacent exocyclic C-N bonds[1].

  • Primary Cleavage: Upon Collision-Induced Dissociation (CID), the internal vibrational energy easily exceeds the activation barrier for the C4-N or C6-N bond. This results in the signature neutral loss of methylamine (CH3NH2, 31.0422 Da), yielding a highly stable intermediate fragment at m/z 122.0716.

  • Secondary Ring Opening: At higher collision energies, the pyrimidine core undergoes a retro-Diels-Alder-like fracture. While unsubstituted pyrimidines typically expel hydrogen cyanide (HCN)[2], the C2-methyl substitution in this compound dictates the specific expulsion of acetonitrile (CH3CN, 41.0265 Da), leaving a terminal fragment at m/z 81.0451[3].

G M [M+H]+ m/z 153.1138 C7H13N4+ F1 [M+H - CH3NH2]+ m/z 122.0716 C6H8N3+ M->F1 - CH3NH2 (31 Da) Primary Cleavage F2 [M+H - CH3•]+ m/z 138.0903 C6H10N4+• M->F2 - CH3• (15 Da) Radical Loss (Minor) F3 [M+H - CH3NH2 - CH3CN]+ m/z 81.0451 C4H5N2+ F1->F3 - CH3CN (41 Da) Ring Opening

Figure 1: LC-MS/MS fragmentation pathway of N4,N6,2-trimethylpyrimidine-4,6-diamine.

Platform Comparison: HRMS vs. Nominal Mass (QQQ)

When developing assays for N4,N6,2-trimethylpyrimidine-4,6-diamine, the choice of MS platform dictates the quality of the data.

  • High-Resolution MS (e.g., Q-TOF, Orbitrap): Ideal for structural elucidation and metabolite ID. By measuring exact mass to the fourth decimal place, HRMS eliminates false positives from isobaric background matrix ions.

  • Triple Quadrupole (QQQ): The gold standard for targeted, high-throughput quantitation. While it lacks exact mass capabilities, its rapid dwell times and superior linear dynamic range make it unmatched for pharmacokinetic (PK) screening.

Table 1: Comparative LC-MS/MS Performance Metrics

Analytical MetricHRMS (Orbitrap / Q-TOF)Nominal Mass (Triple Quadrupole)
Primary Application Structural Elucidation, Unknown ScreeningHigh-Sensitivity Targeted Quantitation
Precursor Ion ([M+H]+) m/z 153.1138 (Mass Error < 2 ppm)m/z 153.1 (Unit Resolution)
Primary Fragment (Quant) m/z 122.0716 (Loss of CH3NH2)m/z 122.1
Secondary Fragment (Qual) m/z 81.0451 (Loss of CH3CN)m/z 81.0
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Optimal Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)
Collision Energy (CE) 25–35 NCE (Normalized)15–25 eV (Absolute)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . This means the method inherently checks its own accuracy through isotopic fidelity and energy-dependent breakdown mapping, preventing the reporting of artifactual data.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Dilute the analytical standard to 10 ng/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.

  • Causality: The basic diamine functional groups require an excess of protons to ensure 100% conversion to the [M+H]+ state in the ESI source. Formic acid provides this proton-rich environment, maximizing ion yield and preventing signal suppression.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Pyrimidine diamines can exhibit secondary interactions (peak tailing) with unendcapped silanols on silica-based columns. The acidic mobile phase suppresses silanol ionization, ensuring sharp, symmetrical Gaussian peaks necessary for accurate integration.

Step 3: MS Source Optimization & Isotopic Validation
  • Action: Set ESI Voltage to +3.5 kV and Capillary Temperature to 275 °C.

  • Self-Validation Check: Before fragmenting, acquire a full MS1 scan. Compare the empirical M+1/M+2 isotope pattern of the m/z 153.1138 peak against the theoretical distribution for C7H13N4+. A match score of >90% acts as an internal validation that the precursor ion is free from co-eluting isobaric interference.

Step 4: Collision Energy (CE) Breakdown Mapping
  • Action: Perform a targeted MS/MS acquisition, ramping the collision energy from 10 eV to 50 eV in 5 eV increments.

  • Causality: This step maps the kinetic energy threshold of the molecule. You must observe the sequential depletion of the precursor (m/z 153.1), the rise and fall of the primary fragment (m/z 122.1), and the subsequent appearance of the secondary ring-opened fragment (m/z 81.0). If m/z 81.0 appears before m/z 122.1, the fragmentation pathway is compromised, indicating potential in-source fragmentation or a contaminated collision cell.

Workflow S1 1. Sample Prep Dilute to 10 ng/mL in 50% MeOH/H2O + 0.1% Formic Acid S2 2. LC Separation C18 Column, Gradient Elution (H2O/MeCN + 0.1% FA) S1->S2 S3 3. MS1 Isotope Check Validate C7H13N4+ Isotope Pattern (Self-Validation Step) S2->S3 S4 4. Platform Selection S3->S4 S5 HRMS (Orbitrap/Q-TOF) Exact Mass Structural ID S4->S5 Qualitative S6 QQQ (Triple Quad) CE Breakdown & MRM Optimization S4->S6 Quantitative S7 5. Final Method Validation Mass Error < 5 ppm OR S/N > 10:1 S5->S7 S6->S7

Figure 2: Self-validating LC-MS/MS analytical workflow for pyrimidine characterization.

Conclusion & Best Practices

For the robust analysis of N4,N6,2-trimethylpyrimidine-4,6-diamine, understanding the underlying gas-phase chemistry is non-negotiable. The primary loss of methylamine (m/z 122.0716) serves as the most reliable quantifier transition due to its low activation energy. However, for absolute structural confirmation—especially in complex biological matrices where pyrimidine-like endogenous metabolites exist—monitoring the secondary ring-opening transition (m/z 81.0451) is mandatory. Researchers should leverage HRMS during the initial method development phase to confirm exact mass transitions, before porting the optimized collision energies to a QQQ platform for high-throughput, routine quantitation.

References

  • Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. RSC Publishing. 2

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules: pyrimidine base antiviral agents. University of Greenwich. 1

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC / NIH. 3

Sources

Safety Operating Guide

N4,N6,2-trimethylpyrimidine-4,6-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N4,N6,2-Trimethylpyrimidine-4,6-diamine

As a trusted partner in drug development and laboratory sciences, we believe that supplying high-purity reagents is only half of our commitment to the scientific community. The other half is ensuring that your research operates safely, sustainably, and in full regulatory compliance.

Handling nitrogenous heterocycles like N4,N6,2-trimethylpyrimidine-4,6-diamine requires a rigorous, causally-driven approach to safety and waste management. This guide provides researchers and operational managers with field-proven, step-by-step methodologies for the safe handling, spill response, and compliant disposal of this specific pyrimidine derivative.

Chemical Profiling & Mechanistic Risk Assessment

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. N4,N6,2-trimethylpyrimidine-4,6-diamine features a pyrimidine core heavily substituted with electron-donating methyl and amine groups. This structural motif significantly increases the electron density of the heterocyclic ring, rendering the nitrogen atoms highly basic and nucleophilic.

Causality in Handling: Because of its basicity, mixing this compound with strong oxidizers or concentrated acids in a waste accumulation scenario can lead to rapid, exothermic salt formation or oxidative degradation. Furthermore, its high nitrogen-to-carbon ratio dictates its combustion kinetics; improper incineration will release highly toxic nitrogen oxides (NOx) rather than clean CO2 and H2O[1].

Table 1: Quantitative Physicochemical & Hazard Profile

Property / MetricValue / Classification
Chemical Name N4,N6,2-trimethylpyrimidine-4,6-diamine
CAS Registry Numbers 1542129-05-4[2], 474957-25-0[3]
Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Physical State Solid / Powder
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Combustion Byproducts CO, CO2, NOx (Nitric Oxide, Nitrogen Dioxide)[1]

Operational Safety & Spill Response Workflow

When a spill occurs, neutralizing with a mild acid might seem logical due to the compound's basicity. However, doing so generates aqueous waste, which is strictly prohibited from entering the sewage system due to the compound's aquatic toxicity[4]. Instead, mechanical containment is the validated standard.

Methodology: Step-by-Step Spill Response Protocol

  • Assessment & Evacuation: Immediately assess the spill volume. For quantities >50g, temporarily clear the immediate workspace to prevent the inhalation of aerosolized powders.

  • PPE Donning: Equip standard chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if the powder is highly aerated.

  • Mechanical Containment: Do not use water. Cover the spill with an inert, dry absorbent material like vermiculite or dry sand to suppress dust formation.

  • Collection: Use non-sparking tools to gently sweep the mixture to prevent static discharge.

  • Sealing & Logging: Transfer the swept material into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste - Nitrogenous Heterocycle."

SpillResponse A Spill Detected (N4,N6,2-trimethylpyrimidine-4,6-diamine) B Assess Spill Size & Evacuate if > 50g A->B C Don PPE (Nitrile Gloves, Goggles) B->C D Contain Spill (Vermiculite/Sand) C->D E Sweep & Transfer (Non-sparking tools) D->E F Seal in Hazardous Waste Container E->F

Figure 1: Step-by-step spill response and containment workflow for pyrimidine diamine derivatives.

Waste Segregation & Storage Protocol

A self-validating waste system relies on strict segregation to prevent downstream reactions. N4,N6,2-trimethylpyrimidine-4,6-diamine must be isolated based on its solvent matrix.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityLogistical Action
Aqueous / Municipal Drain Incompatible Strictly prohibit drain disposal due to aquatic toxicity[4].
Halogenated Solvents Compatible (with segregation) Store separately to prevent dioxin formation during incineration[5].
Strong Oxidizers / Acids Incompatible Avoid contact; risk of exothermic reaction due to basic amines.
Solid Inert Absorbents Highly Compatible Use vermiculite or sand for spill containment and mechanical sweeping.

Final Disposal & Neutralization Methodologies

Nitrogenous heterocycles cannot be safely disposed of in landfills due to leaching risks and potential groundwater contamination. The only EPA-compliant method for the destruction of N4,N6,2-trimethylpyrimidine-4,6-diamine is high-temperature incineration[6].

Causality in Incineration: Combusting a compound with 4 nitrogen atoms per molecule generates significant amounts of nitric oxide (NO) and nitrogen dioxide (NO2)[1]. If released into the atmosphere, these NOx species contribute to photochemical smog and acid rain. Consequently, regulatory frameworks mandate that such nitrogenous waste be processed only in high-temperature incinerators equipped with advanced flue-gas desulfurization and NOx scrubbing technologies (e.g., Selective Catalytic Reduction)[7].

Methodology: Final Waste Disposal Protocol

  • Solvent Segregation: If the chemical is dissolved in a solvent, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol). Segregate accordingly.

  • Aqueous Prohibition Verification: Ensure no aqueous solutions containing the compound are routed to the municipal sink[4].

  • Contracting Licensed Disposal: Offer the surplus, securely sealed waste to a licensed professional waste disposal service[6].

  • Incineration Verification: Verify via the RCRA waste manifest that the waste will be subjected to high-temperature incineration in a facility legally equipped with NOx scrubbers[7].

WasteDisposal Start Waste Generation (Solid/Solution) Check Mixed with Halogenated Solvents? Start->Check Halogenated Segregate into Halogenated Waste Check->Halogenated  Yes   NonHalogenated Segregate into Non-Halogenated Waste Check->NonHalogenated  No   Incineration Licensed Incineration (Requires NOx Scrubber) Halogenated->Incineration NonHalogenated->Incineration Documentation Log in RCRA Waste Manifest Incineration->Documentation

Figure 2: Decision matrix for the segregation and compliant incineration of nitrogenous waste.

References

  • [5] Title: Incineration and Treatment of Hazardous Waste. Source: EPA. URL: [Link]

  • [7] Title: Standards for Owners and Operators of Hazardous Waste Incinerators. Source: EPA. URL: [Link]

  • [1] Title: Understanding Health Effects of Incineration. Source: NCBI - NIH. URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for N4,N6,2-trimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential safety and operational guide for handling N4,N6,2-trimethylpyrimidine-4,6-diamine. As drug development professionals, our work often involves novel or sparsely documented compounds. N4,N6,2-trimethylpyrimidine-4,6-diamine is one such case. A thorough review of publicly available safety literature reveals a significant lack of specific toxicological data for this exact molecule. This guide, therefore, is built on a foundation of chemical first principles, analyzing the compound's structure—a substituted diaminopyrimidine—to establish a robust and conservative safety protocol. Our primary objective is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.

The Principle of Precautionary Safety: Hazard Assessment

Given the absence of specific toxicity data, we must infer potential hazards from the compound's chemical family. Pyrimidine derivatives and aromatic amines can present several risks. Safety data sheets for analogous compounds indicate potential for skin, eye, and respiratory irritation.[1][2][3] Some amines are also associated with more significant health effects upon chronic or high-level exposure. Therefore, we will operate under the assumption that N4,N6,2-trimethylpyrimidine-4,6-diamine is, at a minimum, a skin and eye irritant and may be harmful if inhaled or ingested.[1][3]

This precautionary principle dictates a comprehensive PPE strategy that provides a reliable barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Protocol: A Multi-Layered Defense

Your personal protective equipment is your most direct line of defense. The following protocol is designed to be a self-validating system, where each component addresses a specific exposure risk.

Summary of Required PPE
Hazard RoutePotential RiskRequired PPE SpecificationRationale
Dermal Skin Irritation, AbsorptionGloves: Nitrile, double-gloved. Body: Chemical-resistant lab coat or apron.Prevents direct contact with skin. Double-gloving is a best practice for handling potent or unknown compounds.
Ocular Serious Eye IrritationEye Protection: Tightly fitting safety goggles with side-shields (EN166 or ANSI Z87.1 compliant).Protects against splashes and aerosols from all angles.[4][5]
Respiratory Inhalation of Aerosols/DustRespiratory Protection: Use in a certified chemical fume hood. Respirator may be required for spills or cleaning.A fume hood provides primary containment. A respirator is a necessary secondary measure for non-routine events.[6][7]
Detailed PPE Selection and Use

A. Hand Protection: Your Primary Contact Point

  • Selection: Always wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact due to their balance of dexterity and chemical resistance.[8] For procedures involving prolonged handling or risk of significant splash, consider heavier-duty gloves such as neoprene or butyl rubber.

  • Best Practice (Causality): The practice of double-gloving is mandatory. This provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove. Always inspect gloves for any signs of degradation or perforation before use.[4]

B. Eye and Face Protection: Shielding Against the Unseen

  • Selection: Standard safety glasses are insufficient. You must wear tightly fitting safety goggles that provide a seal around the eyes.[4][5] These must conform to European Standard EN166 or be NIOSH-approved in the US.[4]

  • Causality: Splashes and aerosolized particles do not always travel in a straight line. Goggles with a full seal and side shields prevent exposure from angled splashes or ambient aerosols that can easily bypass standard safety glasses. For large-volume transfers, the use of a full-face shield over safety goggles is required.[9][10]

C. Body Protection: The Barrier Garment

  • Selection: A chemical-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned, with sleeves rolled down to the wrist, covering the top of your gloves. For tasks with a higher splash potential, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[7][10]

  • Causality: This layer protects your personal clothing and underlying skin from contamination. In the event of a spill, the contaminated garment can be removed quickly to minimize exposure.[4][11]

D. Respiratory Protection: Engineering Controls First

  • Primary Control: All handling of N4,N6,2-trimethylpyrimidine-4,6-diamine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood . This is your primary and most effective respiratory protection.

  • Secondary Control: A respirator should be available for emergency situations, such as a large spill outside of the fume hood. A full-face respirator with cartridges appropriate for organic vapors and particulates would be necessary in such a scenario.[6][9] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

Effective PPE is part of a larger ecosystem of safe laboratory practices.

A. Step-by-Step PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as selecting the right equipment. The sequence is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

B. Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Exposure: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Spill Response: For a small spill inside a fume hood, use a chemical absorbent kit. For larger spills, evacuate the area and follow your institution's emergency response protocol. Do not attempt to clean a large spill without appropriate respiratory protection and training.[4]

C. Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with the compound must be considered chemical waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste N4,N6,2-trimethylpyrimidine-4,6-diamine and any solutions containing it must be disposed of according to local, state, and federal regulations. Never dispose of chemical waste down the drain.[2][4]

By adhering to this comprehensive guide, you are not just following a protocol; you are engaging in a proactive safety culture. This approach ensures that your valuable research can proceed with the highest level of protection for you and your colleagues.

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • Chemical Safety | Personal Protective Equipment (PPE). Eurofins.

  • N4,N4,2-trimethylpyrimidine-4,6-diamine. CymitQuimica.

  • Personal Protective Equipment: Chemical Handling. Good Day's Work.

  • An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers. Benchchem.

  • SAFETY DATA SHEET - 4-Amino-2,6-dichloropyrimidine. Fisher Scientific.

  • PYRIMIDINE 99% MSDS. Loba Chemie.

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - N,N'-Bis(2-aminoethyl)-1,3-propanediamine. Sigma-Aldrich.

  • SAFETY DATA SHEET - Trimethyl hexamethylene diamine. Chem Service.

  • SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

  • SAFETY DATA SHEET - 4-Amino-2,6-dimethylpyrimidine. TCI Chemicals.

  • N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine. Fluorochem.

  • N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. PubChem.

  • SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.

  • Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine. CymitQuimica.

  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine. Sigma-Aldrich.

  • Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-. PubChem.

  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,6-hexanediamine. Fisher Scientific.

  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene - SAFETY DATA SHEET. Ossila.

  • Safety Data Sheet - 1,4-Di-tert-butyl-2,5-dimethoxybenzene. Combi-Blocks.

  • Cas 7323-63-9,1,4-DI-TERT-BUTYL-2,5-DIMETHOXYBENZENE. LookChem.

  • 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene Safety Data Sheets. Echemi.

  • Material Safety Data Sheet - 4-Methylpyrimidine, 97%. Cole-Parmer.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.